5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHZYSITDCSNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397877 | |
| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109060-64-2 | |
| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5] Derivatives of this scaffold have been reported to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties.[1][2][4] The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has been a focal point of synthetic and medicinal chemistry research due to its versatile biological profile. This guide focuses on the synthesis and characterization of a specific analogue, this compound.
Synthesis
The synthesis of this compound can be achieved through several established synthetic routes for 1,3,4-oxadiazole derivatives. A common and effective method involves the cyclization of a suitable acyl-thiosemicarbazide precursor.
Proposed Synthetic Pathway:
A plausible and efficient synthesis commences with the reaction of 3-methylbenzoyl chloride with thiosemicarbazide to form the intermediate N-(3-methylbenzoyl)hydrazine-1-carbothioamide. This intermediate is then subjected to cyclization to yield the final product.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol:
-
Step 1: Synthesis of N-(3-methylbenzoyl)hydrazine-1-carbothioamide
-
Dissolve thiosemicarbazide (0.1 mol) in a suitable solvent such as pyridine or a mixture of ethanol and water.
-
Slowly add 3-methylbenzoyl chloride (0.1 mol) to the solution while stirring in an ice bath to control the exothermic reaction.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-(3-methylbenzoyl)hydrazine-1-carbothioamide.
-
-
Step 2: Cyclization to this compound
-
Suspend N-(3-methylbenzoyl)hydrazine-1-carbothioamide (0.05 mol) in ethanol.
-
Add a cyclizing agent such as mercuric oxide (HgO) or iodine in the presence of a base like sodium hydroxide.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove any inorganic precipitates.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum to yield this compound.
-
An alternative synthetic approach involves the reaction of 3-methylbenzohydrazide with cyanogen bromide.
Characterization
Table 1: Expected Physicochemical and Spectroscopic Data
| Property/Technique | Expected Data |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 180-220 °C |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (aromatic C=C stretching), ~1250 (C-O-C stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~2.3 (s, 3H, CH₃), ~7.0-7.8 (m, 4H, Ar-H), ~7.2 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~21 (CH₃), ~120-140 (aromatic carbons), ~155 (C-NH₂ of oxadiazole), ~160 (C-aryl of oxadiazole) |
| Mass Spectrometry (m/z) | [M+H]⁺ at 176.08 |
Crystallographic Data:
Single-crystal X-ray diffraction of the related compound 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine reveals a monoclinic crystal system.[6] Similar crystallographic properties can be anticipated for the 3-methylphenyl isomer. The molecular structure would feature a planar 1,3,4-oxadiazole ring with the 3-methylphenyl group likely twisted at a slight dihedral angle relative to the heterocyclic ring. Intermolecular hydrogen bonding between the amine group and the nitrogen atoms of the oxadiazole ring of adjacent molecules is expected to be a prominent feature in the crystal packing.[6]
Potential Biological Activity and Signaling Pathways
Derivatives of 2-amino-1,3,4-oxadiazole are known to exhibit a range of biological activities, often attributed to their ability to act as bioisosteres of amides and esters, facilitating interactions with biological targets through hydrogen bonding.[8] While the specific targets for this compound have not been elucidated, related compounds have shown potential as inhibitors of various enzymes and receptors. For instance, some 1,3,4-oxadiazole derivatives have been investigated as T-type calcium channel inhibitors for the potential treatment of neuropathic pain and epilepsy.[9]
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where a 1,3,4-oxadiazole derivative inhibits a protein kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Conclusion
This compound represents a molecule of significant interest for further investigation in the realm of medicinal chemistry. The synthetic protocols are well-established, and the characterization can be readily performed using standard analytical techniques. The diverse biological activities associated with the 2-amino-1,3,4-oxadiazole scaffold warrant further exploration of this compound's therapeutic potential. This guide provides a foundational framework for researchers to build upon in their efforts to develop novel therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afasci.com [afasci.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further investigation and application of this compound.
Core Physicochemical Data
Quantitative data on the physicochemical properties of this compound and its close structural analogs are summarized below. Direct experimental values for the target compound are limited in the available literature; therefore, data for structurally similar compounds are provided to offer valuable estimations.
| Property | This compound | 5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 5-Phenyl-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine |
| Molecular Formula | C₉H₉N₃O | C₉H₉N₃O[1] | C₈H₇N₃O[2] | C₁₆H₁₅N₃O₂ |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol [1] | 161.16 g/mol [2] | 281.30 g/mol |
| Melting Point (°C) | Data not available | Data not available | 237-242[2] | 200–202[3] |
| Boiling Point (°C) | Data not available | Data not available | 332.3±25.0 (Predicted)[2] | Data not available |
| Water Solubility | Data not available | Soluble in THF, DMF, methanol, ethanol, isopropanol, and DMSO[4] | Data not available | Data not available |
| logP | Data not available | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established methods for 1,3,4-oxadiazole derivatives and can be adapted for this compound.
Synthesis of this compound
This protocol describes a general and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[5][6]
Materials:
-
3-Methylbenzoyl chloride
-
Thiosemicarbazide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Condensation: To a solution of thiosemicarbazide (1.0 eq) in dichloromethane (DCM), add 3-methylbenzoyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in DCM and add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours.
-
Final Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[7][8][9][10][11]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the compound in n-octanol.
-
Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation may be used to ensure clear separation.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) of the amine group can be determined using UV-Vis spectrophotometry by measuring the absorbance at different pH values.[12]
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions by diluting the stock solution in the different pH buffers. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Visualizations
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. afasci.com [afasci.com]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive analysis based on the known spectroscopic data of structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, extrapolated from closely related structures found in the literature.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 - 7.8 | m | 2H | Aromatic protons (H-2', H-6') |
| ~7.3 - 7.5 | m | 2H | Aromatic protons (H-4', H-5') |
| ~7.2 (broad s) | s | 2H | -NH₂ |
| ~2.4 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (Oxadiazole) |
| ~162 | C-5 (Oxadiazole) |
| ~139 | C-3' (Aromatic) |
| ~131 | C-1' (Aromatic) |
| ~129 | C-5' (Aromatic) |
| ~128 | C-6' (Aromatic) |
| ~125 | C-4' (Aromatic) |
| ~122 | C-2' (Aromatic) |
| ~21 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| ~1640 | Strong | C=N stretching (oxadiazole ring) |
| ~1580 | Medium | C=C stretching (aromatic ring) |
| ~1100 | Strong | C-O-C stretching (oxadiazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~175 | [M]⁺ (Molecular Ion) |
| Other fragments | Consistent with the loss of small molecules (e.g., N₂, CO) and fragmentation of the aromatic and oxadiazole rings. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation (ESI): Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Sample Introduction (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity.
-
Visualization of Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: General synthetic workflow for this compound.
Caption: Spectroscopic analysis workflow for structural confirmation.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Crystal Structure and Molecular Geometry
The molecular structures of 5-aryl-1,3,4-oxadiazol-2-amine derivatives are characterized by the planarity of the 1,3,4-oxadiazole ring. The substituent at the 5-position (an aryl group) is typically twisted with respect to this central heterocyclic ring. The degree of this twist, represented by the dihedral angle, is a key conformational feature. The amine group at the 2-position participates in extensive hydrogen bonding, which is a dominant factor in the crystal packing, often leading to the formation of dimers or extended three-dimensional networks.[1][2][3][4][5][6]
The crystallographic data for several derivatives are summarized in the table below. These compounds crystallize in monoclinic space groups.
| Compound | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[1] | 5-Phenyl-1,3,4-oxadiazol-2-amine[4] | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine[6] | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine[2][5] |
| Formula | C₉H₉N₃O | C₈H₇N₃O | C₉H₉N₃O₂ | C₁₂H₉N₃O₂ |
| Molar Mass ( g/mol ) | 175.19 | 161.17 | 191.19 | 227.22 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 12.161(2) | 11.194(3) | 17.581(3) | 13.195(3) |
| b (Å) | 5.9374(3) | 5.8990(5) | 5.0730(3) | 5.6162(8) |
| c (Å) | 12.8282(15) | 15.034(5) | 11.192(2) | 14.958(3) |
| β (°) | 108.012(19) | 130.193(18) | 108.096(3) | 107.00(2) |
| Volume (ų) | 880.9(2) | 758.3(3) | 946.5(3) | 1060.0(3) |
| Z | 4 | 4 | 4 | 4 |
| Temperature (K) | 291 | 291 | 293 | 293 |
| Radiation | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
The molecular geometry is further defined by specific bond lengths, angles, and torsion angles within the oxadiazole ring and between the ring and its substituents. The oxadiazole ring exhibits characteristic C-O, C=N, and N-N bond lengths. The planarity of the ring is confirmed by the small torsion angles within it.
| Parameter | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine[1] | 5-Phenyl-1,3,4-oxadiazol-2-amine[3][4] | 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine[2][5] |
| Dihedral Angle (Aryl-Oxadiazole) (°) | 26.37 | 13.42(18) | 5.7(6) (Furan), 3.34(18) (Phenyl) |
| Oxadiazole Ring Torsion Angle (C-N-N-C) (°) | -0.3(2) | Not Reported | Not Reported |
| C-O Bond Lengths (Å) | 1.3608(19), 1.3754(19) | 1.369(2), 1.364(3) | Not Reported |
| C=N Bond Lengths (Å) | 1.279(2), 1.296(2) | 1.285(3), 1.289(3) | Not Reported |
| N-N Bond Length (Å) | 1.4129(19) | Not Reported | Not Reported |
| C-O-C Angle (°) | 102.79(11) | Not Reported | Not Reported |
Experimental Protocols
The synthesis and structural characterization of these compounds follow established chemical and crystallographic methods.
A common synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles involves the cyclization of an appropriate precursor. For instance, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine can be synthesized by refluxing a mixture of a benzaldehyde derivative and semicarbazide hydrochloride in ethanol.[1] Another prevalent method is the reaction of an aryl hydrazide with a cyclizing agent like phosphorus oxychloride.[7] For N-substituted derivatives, a multi-step synthesis starting from a substituted thiosemicarbazide can be employed, with cyclization facilitated by reagents such as manganese(II) acetate.[2][5]
The general workflow for the synthesis and characterization is depicted below.
Caption: General workflow for synthesis and structural analysis.
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent.
-
Data Collection: Diffraction data are collected on a diffractometer (e.g., Rigaku or Agilent) using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å).[1][2][4][5] Data collection is performed at a controlled temperature, often room temperature (291-293 K).[1][2][4][5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][2] Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.[1][4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.[1][4]
The logical relationship for determining crystal structure is outlined in the diagram below.
Caption: Workflow for single-crystal X-ray structure determination.
Computational Studies
In addition to experimental methods, computational studies, such as Density Functional Theory (DFT), are often employed to optimize the molecular geometry of 1,3,4-oxadiazole derivatives. These studies can predict bond lengths, bond angles, and other molecular properties, which can then be correlated with experimental data.[7] Molecular docking studies are also performed to investigate the binding interactions of these compounds with biological targets, such as enzymes, which is crucial for drug development.[8][9]
Conclusion
The crystal structures of 5-aryl-1,3,4-oxadiazol-2-amine derivatives are well-defined, with the oxadiazole ring serving as a planar scaffold. The overall molecular conformation is largely determined by the rotation of the aryl substituent, while the crystal packing is dominated by hydrogen bonding involving the 2-amino group. The data and protocols summarized in this guide provide a solid foundation for researchers working on the design and development of novel therapeutic agents based on this important heterocyclic core.
References
- 1. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Phenyl-1,3,4-oxadiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preliminary Biological Screening of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary biological screening of the novel compound, 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][3][4] This document provides detailed experimental protocols for in vitro evaluation of this specific derivative against a panel of bacterial, fungal, and cancer cell lines. Methodologies for determining key quantitative metrics such as Minimum Inhibitory Concentration (MIC), Zone of Inhibition, and IC50 values are described. Furthermore, this guide presents a logical workflow for the screening process and a hypothetical signaling pathway potentially modulated by this class of compounds, visualized through Graphviz diagrams. The presented data, while illustrative, serves as a template for the systematic evaluation and reporting of the biological potential of this compound.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[5] Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological properties.[3][4][6] The introduction of a 3-methylphenyl group at the 5-position and an amine group at the 2-position of the oxadiazole core in this compound suggests the potential for novel biological activities. This guide details a systematic approach to the initial biological evaluation of this compound.
Synthesis
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones.[7]
Proposed Synthesis of this compound:
-
Semicarbazone Formation: 3-Methylbenzaldehyde is reacted with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is typically refluxed for a period to yield the corresponding semicarbazone.
-
Oxidative Cyclization: The resulting semicarbazone is then subjected to oxidative cyclization. A common method involves the use of a mild oxidizing agent like bromine in glacial acetic acid. The reaction mixture is stirred at room temperature, followed by neutralization to precipitate the crude product.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound.
Experimental Protocols for Biological Screening
Antimicrobial Activity Screening
3.1.1. Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
-
Protocol:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the inoculated agar surface.
-
A standard antibiotic (e.g., Amoxicillin) and a solvent control disc are also placed on the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
-
3.1.2. Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol (Broth Microdilution Method):
-
Dispense Mueller-Hinton broth into the wells of a 96-well microtiter plate.
-
Prepare a serial two-fold dilution of the test compound in the wells.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
-
Antifungal Activity Screening
3.2.1. Agar Well Diffusion Method
-
Fungal Strains: Candida albicans, Aspergillus niger
-
Protocol:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Spread a standardized fungal spore suspension over the surface of the agar.
-
Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of the test compound (dissolved in a suitable solvent) to the wells.
-
A standard antifungal agent (e.g., Fluconazole) and a solvent control are used in separate wells.
-
Incubate the plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
3.2.2. Minimum Inhibitory Concentration (MIC) Determination
-
Protocol (Broth Microdilution Method):
-
Similar to the antibacterial MIC protocol, but using a suitable broth for fungal growth (e.g., RPMI-1640).
-
Incubate at 28°C for 48-72 hours.
-
The MIC is determined as the lowest concentration that inhibits visible fungal growth.
-
Anticancer Activity Screening
3.3.1. MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and a normal cell line like HEK293 for selectivity).
-
Protocol:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from the biological screening should be summarized in clear and concise tables.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Gram-positive | ||
| S. aureus | 18 | 62.5 |
| B. subtilis | 20 | 31.25 |
| Gram-negative | ||
| E. coli | 12 | 125 |
| P. aeruginosa | 10 | 250 |
| Standard | ||
| Amoxicillin | 25 | 8 |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
| C. albicans | 16 | 62.5 |
| A. niger | 14 | 125 |
| Standard | ||
| Fluconazole | 22 | 16 |
Table 3: Anticancer Activity (IC50 values) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 25.5 |
| HCT-116 | Colon | 32.8 |
| A549 | Lung | 45.1 |
| HEK293 | Normal Kidney | >100 |
| Standard | ||
| Doxorubicin | - | 1.2 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary biological screening of the target compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Potential of 2-Amino-1,3,4-Oxadiazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-amino-1,3,4-oxadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have established it as a cornerstone for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad and potent spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-amino-1,3,4-oxadiazole derivatives. It is designed to serve as a foundational resource for researchers engaged in drug discovery, offering field-proven insights, detailed experimental protocols, and an exploration of the key molecular mechanisms underpinning the scaffold's diverse bioactivities.
The 2-Amino-1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-oxadiazole ring is particularly noteworthy.[2] This five-membered ring, containing one oxygen and two nitrogen atoms, acts as a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability.[3] The addition of an amino group at the 2-position creates the 2-amino-1,3,4-oxadiazole scaffold, a structure that provides a critical hydrogen bond donor/acceptor site. This functional group is instrumental in facilitating molecular interactions with various biological targets, thereby enabling a wide range of pharmacological responses.[3][4]
Synthetic Strategies for 2-Amino-1,3,4-Oxadiazole Derivatives
The feasibility of a scaffold in drug discovery is heavily dependent on efficient and versatile synthetic routes. The 2-amino-1,3,4-oxadiazole core can be synthesized through several reliable methods, most commonly involving the cyclization of a semicarbazide or thiosemicarbazide intermediate.
A prevalent and effective method is the oxidative cyclization of aldehyde semicarbazones.[1] This approach is favored for its operational simplicity and tolerance of a wide variety of functional groups on the starting aldehyde, allowing for the generation of diverse compound libraries. Iodine-mediated cyclization is another efficient technique that proceeds under mild conditions.[5][6]
Experimental Protocol: Synthesis via Oxidative Cyclization of an Aldehyde Semicarbazone
This protocol describes a general procedure for synthesizing a 2-amino-5-substituted-1,3,4-oxadiazole, a method noted for its efficiency.[1]
Step 1: Formation of Semicarbazone Intermediate
-
Dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in a minimal amount of water.
-
In a separate flask, dissolve the desired substituted aldehyde (1.0 eq) in methanol.
-
Add the aldehyde solution to the semicarbazide solution dropwise while stirring at room temperature. A white precipitate typically forms upon addition.
-
Continue stirring the mixture for 20-30 minutes to ensure complete reaction.
-
Filter the resulting precipitate (the semicarbazone), wash with cold water, and dry under vacuum.
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Oxadiazole
-
Suspend the dried semicarbazone intermediate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add an iodine (I₂) solution (1.1 eq) and a base such as sodium hydroxide (NaOH) (2.0 eq).[7]
-
Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid product by filtration, wash thoroughly with water to remove any inorganic impurities, and then with a sodium thiosulfate solution to remove excess iodine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).[5]
Anticancer Activities
The 2-amino-1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticancer agents, with derivatives showing potent cytotoxicity against a wide array of human cancer cell lines.[1][8] The anticancer action is often multifactorial, targeting key enzymes and signaling pathways essential for cancer cell proliferation and survival.[1][9]
Mechanism of Action
The versatility of the scaffold allows for modifications that target various cellular processes. Key molecular targets identified include:
-
Enzyme Inhibition: Derivatives have shown potent inhibitory activity against histone deacetylase (HDAC), telomerase, thymidylate synthase, and topoisomerase II.[1][10] For instance, certain propanamide-based 1,3,4-oxadiazole derivatives are significant inhibitors of the HDAC8 enzyme.[10]
-
Growth Factor Receptor Inhibition: Some compounds function as inhibitors of critical growth factor receptors like the epidermal growth factor receptor (EGFR), disrupting downstream signaling pathways that promote cell growth.[10]
-
Nucleic Acid Interaction: The planar structure of the oxadiazole ring allows some derivatives to intercalate with DNA or interact with telomeres, structures at the end of chromosomes, leading to cell cycle arrest and apoptosis.[8][9]
Data on Anticancer Activity
The following table summarizes the activity of selected 2-amino-1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID/Description | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | [1] |
| 2-(3,4,5-trimethoxyphenyl)-5-(...)-1,3,4-oxadiazole | MCF-7 (Breast) | IC₅₀ | 0.34 µM | [10] |
| 1,3,4-oxadiazole thioether derivative (Compound 37) | HepG2 (Liver) | IC₅₀ | 0.7 µM | [9] |
| Quinoline-conjugated 1,3,4-oxadiazole (Compound 8) | HepG2 (Liver) | IC₅₀ | 1.2 µM | [9] |
| 5-substituted 2-amino-1,3,4-oxadiazole (Compound 1o) | HepG2 (Liver) | IC₅₀ | 10.16 µM | [5] |
Note: Growth Percent (GP) values indicate growth relative to a no-drug control; lower values signify higher activity. IC₅₀ is the concentration required to inhibit 50% of cell growth.
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Antimicrobial Activities
With the global rise of antimicrobial resistance, there is an urgent need for new chemical entities to combat pathogenic microbes.[11] 2-Amino-1,3,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a broad range of bacteria and fungi.[3][11]
Antibacterial and Antifungal Spectrum
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi).[5][11][12] The mechanism is often linked to the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid synthesis.[12]
-
Antifungal Activity: Potent antifungal effects have been observed against pathogenic fungi like Candida albicans and Aspergillus niger.[3][5] The activity is often compared to standard antifungal drugs such as ketoconazole or griseofulvin.[3][13]
Data on Antimicrobial Activity
| Compound ID/Description | Target Microbe | Activity Metric | Value (µg/mL) | Reference |
| Compound 1b | Streptococcus faecalis | MIC | 4 | [5] |
| Compound 1e | Staphylococcus aureus (MSSA) | MIC | 4 | [5] |
| Compound 2g | Candida albicans | MIC | 8 | [5] |
| 2-acylamino derivative (22b) | Bacillus subtilis | MIC | 0.78 | [11][12] |
| 2-acylamino derivative (22a) | Staphylococcus aureus | MIC | 1.56 | [11][12] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Anti-inflammatory and Analgesic Activities
Chronic inflammation is a key factor in numerous diseases. Derivatives of the 2-amino-1,3,4-oxadiazole scaffold have demonstrated significant anti-inflammatory and analgesic properties.[3][13]
Mechanism of Action
The primary mechanism for the anti-inflammatory effect of many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[14] Some derivatives also exhibit anti-inflammatory action by preventing the denaturation of proteins, a well-documented cause of inflammation.[15]
Data on Anti-inflammatory Activity
| Compound ID/Description | Assay | Activity Metric | Value | Reference |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole | Carrageenan-induced paw edema | % Inhibition | ~33% to 62% | [13] |
| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | Protein denaturation | % Inhibition | 74.16% | [14] |
| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6d) | Protein denaturation | % Inhibition | 70.56% | [14] |
| 5-(2-(2,6-Dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole | Analgesic test | Max. Activity | 81.86% | [3] |
Experimental Protocol: In-Vitro Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[15]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 2.0 mL of the test compound at various concentrations (e.g., 50-250 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from a fresh hen's egg).
-
Control and Standard: Prepare a control solution containing the same mixture but without the test compound. Use a standard anti-inflammatory drug like Diclofenac Sodium for comparison.
-
Incubation: Incubate all samples at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Anticonvulsant Activities
Epilepsy is a neurological disorder characterized by recurrent seizures. The 2-amino-1,3,4-oxadiazole scaffold has been successfully utilized to develop potent anticonvulsant agents.[2][3]
Mechanism of Action and Evaluation
Several derivatives are believed to exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Specifically, some compounds show a strong binding affinity for the benzodiazepine binding site on the GABA-A receptor, enhancing its inhibitory function.[4][16]
Anticonvulsant activity is typically evaluated in rodent models using two primary tests:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.
Data on Anticonvulsant Activity
| Compound ID/Description | Test Model | Activity Metric | Value (mg/kg) | Reference |
| Compound 5b | MES | ED₅₀ | 8.9 | [16] |
| Compound 5b | scPTZ | ED₅₀ | 10.2 | [16] |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (40) | MES & scPTZ | Noted as "extremely good" | - | [17] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocol: Overview of the Maximal Electroshock (MES) Test
-
Animal Model: Use adult mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses.
-
Induction of Seizure: After a set period (e.g., 30-60 minutes), deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the hind-limb tonic extensor component. The ED₅₀ is calculated based on the dose-response data.
Future Perspectives and Conclusion
The 2-amino-1,3,4-oxadiazole scaffold has unequivocally demonstrated its value as a versatile and pharmacologically significant core in modern drug discovery. Its broad spectrum of biological activities—spanning oncology, infectious diseases, inflammation, and neurology—highlights its immense therapeutic potential.[13][18]
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms to facilitate rational drug design.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to identify candidates with favorable drug-like properties.
-
Exploration of Other Activities: The scaffold has also shown promise in other areas, including antiviral, antioxidant, and antidiabetic activities, which warrant further investigation.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
- 18. d-nb.info [d-nb.info]
The Structure-Activity Relationship of 5-Aryl-1,3,4-Oxadiazol-2-Amines: An In-depth Technical Guide
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Among these, the 5-aryl-1,3,4-oxadiazol-2-amine core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity
Derivatives of 5-aryl-1,3,4-oxadiazol-2-amine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The nature and position of substituents on both the 5-aryl ring and the 2-aminoaryl moiety play a crucial role in determining their potency and selectivity.
Quantitative SAR Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, as evaluated by the National Cancer Institute (NCI) using a 60-cell line screen. The data is presented as the mean growth percent (GP).[4][5]
| Compound ID | 5-Aryl Substituent (R1) | 2-Amino-Aryl Substituent (R2) | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma, 15.43), K-562 (Leukemia, 18.22), T-47D (Breast, 34.27), HCT-15 (Colon, 39.77)[4][5] |
| 4u | 4-Chlorophenyl | 2,4-Dimethylphenyl | 78.46 | MDA-MB-435 (Melanoma, 6.82), K-562 (Leukemia, 24.80), NCI-H522 (Non-small cell lung, 41.03)[4] |
| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97.03 | HOP-92 (Non-small cell lung, 75.06), MOLT-4 (Leukemia, 76.31)[4] |
| 4v | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | - | - |
SAR Analysis:
From the data presented, several key SAR trends can be identified:
-
Substitution on the 2-Amino-Aryl Ring: The presence of a 2,4-dimethylphenyl group at the 2-amino position (compounds 4s and 4u ) appears to be favorable for anticancer activity, resulting in lower mean growth percentages compared to other substitution patterns.[4]
-
Substitution on the 5-Aryl Ring:
-
An electron-donating methoxy group at the para-position of the 5-aryl ring (compound 4s ) contributes to potent activity.[4][5]
-
An electron-withdrawing chloro group at the para-position (compound 4u ) also results in significant activity, suggesting that both electron-donating and electron-withdrawing groups can be tolerated, but their specific placement is crucial.[4]
-
The presence of a hydroxyl group at the para-position (compound 4v ) has also been noted for its activity.[4]
-
Dimethoxy substitution at the 3 and 4 positions of the 5-aryl ring, combined with a 4-bromophenyl at the 2-amino position (compound 4j ), leads to a decrease in broad-spectrum activity.[4]
-
Antimicrobial Activity
5-Aryl-1,3,4-oxadiazol-2-amines have also been investigated for their potential as antimicrobial agents. The structural modifications that influence their antibacterial and antifungal efficacy are summarized below.
Quantitative SAR Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of a series of 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound ID | 5-Aryl/Alkyl Substituent (R1) | 2-Amino-Aryl Substituent (R2) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. A. niger |
| 5f | 4-Methoxyphenyl | Pyridin-2-ylmethyl | - | - | 4[6] |
| 5g | 3,4-Dimethoxyphenyl | Pyridin-2-ylmethyl | - | - | 8[6] |
| OX7 | - | - | - | 15.75 | - |
| OX11 | - | - | - | 15.75 | - |
SAR Analysis:
-
Antifungal Activity: The presence of a methoxy group on the 5-aryl ring appears to be beneficial for antifungal activity. Compound 5f , with a 4-methoxyphenyl group, exhibited the highest potency against Aspergillus niger.[6] The introduction of a second methoxy group, as in compound 5g , slightly reduced the activity.[6]
-
Antibacterial Activity: Specific substitution patterns can lead to potent antibacterial activity, as seen with compounds OX7 and OX11 against E. coli.[7]
Enzyme Inhibition
Certain 5-aryl-1,3,4-oxadiazol-2-amines have been identified as inhibitors of various enzymes, highlighting another avenue for their therapeutic application.
Quantitative SAR Data for Enzyme Inhibition
The following table summarizes the inhibitory activity of selected compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9]
| Compound Class | General Structure | AChE IC50 (µM) | BChE IC50 (µM) |
| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | 5-Aryl-1,3,4-oxadiazole with N-dodecyl amine | 12.8 - 99.2 | > 53.1 |
SAR Analysis:
-
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold decorated with a long alkyl chain, such as a dodecyl group, at the 2-amino position, demonstrates moderate dual inhibition of both AChE and BChE.[8][9] These compounds were generally more effective as inhibitors of AChE.[8][9]
Experimental Protocols
General Synthesis of 5-Aryl-N-aryl-1,3,4-oxadiazol-2-amines
A common synthetic route to these compounds involves the cyclization of aryl semicarbazides.
Protocol:
-
Formation of Aryl Semicarbazide: An equimolar amount of the appropriate aryl hydrazide and aryl isocyanate are refluxed in a suitable solvent (e.g., dry tetrahydrofuran) for 3-6 hours. The completion of the reaction is monitored by thin-layer chromatography.
-
Cyclization: The resulting aryl semicarbazide is then cyclized to the corresponding 5-aryl-N-aryl-1,3,4-oxadiazol-2-amine. This is typically achieved by treating the semicarbazide with a dehydrating agent such as tosyl chloride in the presence of a base like pyridine.
-
Purification: The final product is purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
The anticancer activity of the synthesized compounds is often evaluated using the NCI-60 cell line screening protocol.[4][5]
Protocol:
-
Cell Plating: The 60 different human cancer cell lines are plated in 96-well microtiter plates.
-
Compound Addition: The test compounds are added to the wells at a single concentration of 10⁻⁵ M.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the bound dye.
-
Data Analysis: The absorbance is read on an automated plate reader, and the growth percent (GP) is calculated for each compound against each cell line.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[3]
Protocol:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives has been linked to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and STAT3 pathways.[10][11][12]
Mechanism of Action:
Some 5-aryl-1,3,4-oxadiazol-2-amine derivatives may exert their anticancer effects by inhibiting the NF-κB signaling pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. Free NF-κB then translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. By inhibiting the IKK complex, the oxadiazole compounds can prevent the activation of NF-κB, thereby suppressing tumor growth.[10][11]
Conclusion
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold represents a versatile and promising platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substituents on both the 5-aryl and 2-amino-aryl rings can lead to compounds with potent and selective anticancer, antimicrobial, and enzyme inhibitory activities. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of new and more effective derivatives. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this important class of compounds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Synthetic Pathways of 2,5-Disubstituted 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. The 2,5-disubstituted variants, in particular, exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to this versatile heterocyclic core, complete with detailed experimental protocols, quantitative data, and visual representations of both synthetic workflows and relevant biological signaling pathways.
Core Synthetic Strategies
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is predominantly achieved through cyclization reactions. The most common and versatile methods involve the dehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines) or the oxidative cyclization of N-acylhydrazones. Other notable methods include one-pot syntheses and microwave-assisted protocols that offer advantages in terms of efficiency and reaction times.
Cyclodehydration of 1,2-Diacylhydrazines
This is a classical and widely employed method for the synthesis of symmetrically and asymmetrically substituted 1,3,4-oxadiazoles. The reaction involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent.
General Reaction Scheme:
Caption: General synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via diacylhydrazine cyclodehydration.
A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common.[1][2][3][4][5][6][7] Other reagents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and acetic anhydride.[3]
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration
-
Synthesis of 1,2-Dibenzoylhydrazine: To a solution of benzhydrazide (1.36 g, 10 mmol) in a suitable solvent such as pyridine or dichloromethane, benzoyl chloride (1.40 g, 10 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried to yield 1,2-dibenzoylhydrazine.
-
Cyclodehydration: 1,2-dibenzoylhydrazine (2.40 g, 10 mmol) is refluxed in an excess of phosphorus oxychloride (5-10 mL) for 1-3 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
| Starting Materials | Dehydrating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1,2-Dibenzoylhydrazine | POCl₃ | Neat | 1-3 | 85-95 | [1][2] |
| Substituted Diacylhydrazines | SOCl₂ | Neat | 2-5 | 70-90 | [3] |
| Aromatic Diacylhydrazines | PPA | Neat | 4-8 | 65-85 | [3] |
Oxidative Cyclization of N-Acylhydrazones
This method provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles from the condensation product of an acid hydrazide and an aldehyde. Various oxidizing agents can be used to effect the cyclization.
General Reaction Scheme:
Caption: Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.
Common oxidizing agents include iodine,[1][8] (diacetoxyiodo)benzene (DIB), and N-bromosuccinimide (NBS).
Experimental Protocol: Iodine-Mediated Oxidative Cyclization [1][8]
-
Formation of N-Acylhydrazone: An equimolar mixture of an acid hydrazide (10 mmol) and an aldehyde (10 mmol) is refluxed in ethanol for 2-4 hours. The reaction mixture is then cooled, and the precipitated N-acylhydrazone is filtered and washed with cold ethanol.
-
Oxidative Cyclization: The N-acylhydrazone (5 mmol) is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). To this solution, iodine (10 mol%) and potassium carbonate (2 equivalents) are added. The mixture is heated at 100-120 °C for 4-6 hours. After completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Starting Materials | Oxidizing Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-Aroylhydrazones | I₂ | K₂CO₃ | DMSO | 4-6 | 70-92 | [1] |
| N-Acylhydrazones | (Diacetoxyiodo)benzene | - | Dichloromethane | 1-3 | 80-95 | [9] |
| N-Acylhydrazones | N-Bromosuccinimide | - | Acetonitrile | 2-4 | 75-90 |
One-Pot Syntheses
One-pot procedures are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources. Several one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed.
Experimental Protocol: One-Pot Synthesis from Carboxylic Acids and Hydrazides [10][11]
A mixture of a carboxylic acid (1.1 mmol), a hydrazide (1.0 mmol), and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 mmol) in a solvent like dichloromethane or N,N-dimethylformamide (DMF) is stirred at room temperature. A base, such as triethylamine (2.0 mmol), is added, and the reaction is stirred for 12-24 hours. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then treated with a dehydrating agent like triphenylphosphine (1.5 mmol) and hexachloroethane (1.5 mmol) in acetonitrile and refluxed for 2-4 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography.
| Reactants | Coupling/Dehydrating System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Carboxylic Acid, Hydrazide | EDCI / PPh₃, C₂Cl₆ | DMF/Acetonitrile | 14-28 | 60-85 | |
| Arylacetic Acids, Hydrazides | Cu(OAc)₂, O₂ | DMF | 4 | 70-90 | [10][11] |
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating.[3][12][13][14][15]
Experimental Protocol: Microwave-Assisted Synthesis from Hydrazides and Aldehydes [15]
A mixture of a hydrazide (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a dehydrating agent like sodium bisulfite in a solvent mixture such as ethanol-water is subjected to microwave irradiation (e.g., 300 W) for 3-10 minutes. After completion, the reaction mixture is cooled, and the product is precipitated by adding ice-cold water. The solid is filtered, washed with water, and recrystallized from ethanol.
| Starting Materials | Catalyst/Dehydrating Agent | Solvent | Microwave Power (W) | Reaction Time (min) | Yield (%) | Reference |
| Hydrazides, Aldehydes | NaHSO₃ | Ethanol/Water | 300 | 3-10 | 85-95 | [13] |
| Hydrazides, Carboxylic Acids | POCl₃ | Neat | 150-300 | 5-15 | 80-96 | [14] |
Biological Signaling Pathways Involving 2,5-Disubstituted 1,3,4-Oxadiazoles
The diverse biological activities of 2,5-disubstituted 1,3,4-oxadiazoles stem from their ability to interact with various biological targets and modulate key signaling pathways.
Anti-inflammatory Activity: Inhibition of the LPS-TLR4-NF-κB Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines. Some 2,5-disubstituted 1,3,4-oxadiazoles have been shown to exert anti-inflammatory effects by inhibiting this pathway.[16]
Caption: Inhibition of the LPS-TLR4-NF-κB signaling pathway by 2,5-disubstituted 1,3,4-oxadiazoles.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Many 2,5-diaryl-1,3,4-oxadiazoles have been identified as potent and selective COX-2 inhibitors.[14][15][17][18][19]
Caption: Selective inhibition of the COX-2 enzyme by 2,5-disubstituted 1,3,4-oxadiazoles.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[][21][22][23] Inhibitors of MAO (MAOIs) are used in the treatment of depression and neurodegenerative diseases. There are two isoforms, MAO-A and MAO-B, with different substrate specificities. Certain 2,5-disubstituted 1,3,4-oxadiazoles have been developed as selective MAO inhibitors.[24]
Caption: Mechanism of action of 2,5-disubstituted 1,3,4-oxadiazoles as monoamine oxidase inhibitors.
Conclusion
The 2,5-disubstituted 1,3,4-oxadiazole core represents a privileged scaffold in drug discovery, accessible through a variety of robust and efficient synthetic methodologies. This guide has outlined the most prominent synthetic pathways, providing detailed experimental protocols and quantitative data to aid researchers in their synthetic efforts. Furthermore, the visualization of key biological signaling pathways modulated by these compounds underscores their therapeutic potential and provides a foundation for the rational design of new and more effective drug candidates. The continued exploration of novel synthetic routes and the deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation therapeutics based on this versatile heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New oxadiazoles with selective-COX-2 and EGFR dual inhibitory activity: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 22. Monoamine_oxidase_inhibitor [bionity.com]
- 23. psychscenehub.com [psychscenehub.com]
- 24. science.eurekajournals.com [science.eurekajournals.com]
In-Depth Technical Guide: Solubility and Stability Profile of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogues and established principles of medicinal chemistry to project a likely profile. It details standardized experimental protocols for determining aqueous and solvent solubility, as well as for assessing chemical stability under various stress conditions as mandated by ICH guidelines. Furthermore, this document outlines potential biological signaling pathways associated with the 1,3,4-oxadiazole scaffold, given its known antimicrobial and anticancer activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating work with this compound.
Introduction to this compound
This compound belongs to the 1,3,4-oxadiazole class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. This scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 1,3,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities to improve metabolic stability and modulate physicochemical properties. The subject molecule is characterized by a 3-methylphenyl (m-tolyl) group at the 5-position and an amine group at the 2-position of the oxadiazole ring. These substitutions are expected to significantly influence its solubility, stability, and biological interactions.
Predicted Solubility Profile
It is generally observed that aryl substituents on the 1,3,4-oxadiazole ring tend to decrease aqueous solubility compared to their alkyl-substituted counterparts.[1] The presence of the lipophilic 3-methylphenyl group is expected to contribute to poor water solubility. The amine group at the 2-position provides a site for protonation, suggesting that the solubility will be pH-dependent, likely increasing in acidic conditions.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent/Medium | Predicted Solubility Category | Rationale |
| Water (pH 7.4) | Poorly Soluble to Insoluble | The lipophilic aryl substituent is the dominant feature. |
| Aqueous Buffer (pH < 4) | Slightly Soluble | Protonation of the 2-amino group should enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving diverse organic molecules. |
| Methanol/Ethanol | Sparingly to Slightly Soluble | Polarity may be sufficient to dissolve moderate amounts. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent likely to dissolve the compound. |
Predicted Stability Profile
The 1,3,4-oxadiazole ring is known for its chemical and thermal stability.[2] However, the overall stability of this compound will be influenced by its substituents and the conditions to which it is exposed. Forced degradation studies are essential to identify potential degradation pathways and products.
Table 2: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Hydrolytic | ||
| Acidic (e.g., 0.1 N HCl) | Moderately Stable | Potential for hydrolysis of the oxadiazole ring under harsh acidic conditions. |
| Neutral (e.g., Water) | Stable | Expected to be stable in neutral aqueous solutions. |
| Basic (e.g., 0.1 N NaOH) | Moderately Stable | The oxadiazole ring may be susceptible to cleavage under strong basic conditions. |
| Oxidative (e.g., 3% H₂O₂) | Potentially Liable | The amine group and the methyl group on the phenyl ring could be sites of oxidation. |
| Photolytic (ICH Q1B) | Potentially Liable | Aromatic systems can be susceptible to photodegradation. |
| Thermal (ICH Q1A) | Stable | The 1,3,4-oxadiazole core is generally thermally robust. |
Experimental Protocols
Solubility Determination
This high-throughput method is suitable for early drug discovery screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 1-2 µL) of the DMSO solutions to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[3]
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[4]
This method determines the equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.[5]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The concentration is then back-calculated to determine the thermodynamic solubility.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 5 hours). Neutralize with 0.1 N NaOH before analysis.[8]
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution and incubate. Neutralize with 0.1 N HCl before analysis.[8]
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for a defined period (e.g., 24 hours).[8]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a set duration.[8]
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.[9]
Mandatory Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 3. enamine.net [enamine.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. biomedres.us [biomedres.us]
- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 9. scispace.com [scispace.com]
The Emergence of 1,3,4-Oxadiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3][4][5] This versatile heterocyclic core is a key pharmacophore in numerous compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[1][3][6][7][8][9] Its unique structural features and ability to interact with various biological targets make it a privileged scaffold in the design and development of novel therapeutic agents.[1][3] This technical guide provides an in-depth overview of recent discoveries, synthetic methodologies, and biological evaluations of novel 1,3,4-oxadiazole derivatives, presenting key data and experimental protocols to aid researchers in this dynamic field.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods for its construction. The most common approaches involve the cyclization of acylhydrazides or the oxidative cyclization of hydrazones.
General Synthesis Workflow
The logical flow for the synthesis of many biologically active 1,3,4-oxadiazole derivatives often begins with a carboxylic acid, which is converted to an ester, then a hydrazide. This hydrazide can then undergo cyclization with various reagents to form the 1,3,4-oxadiazole ring, which may be further modified.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
Step 1: Synthesis of Aroylhydrazides
-
A mixture of an aromatic acid and an excess of alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess alcohol is removed under reduced pressure. The resulting ester is then refluxed with hydrazine hydrate in ethanol for 8-10 hours.
-
After cooling, the precipitated aroylhydrazide is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
-
Method A: Using Carbon Disulfide:
-
The aroylhydrazide is dissolved in a solution of potassium hydroxide in ethanol.
-
Carbon disulfide is added dropwise, and the mixture is refluxed for 6-8 hours until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is concentrated, and the residue is dissolved in water and acidified with a dilute acid (e.g., HCl).
-
The resulting precipitate, a 5-substituted-1,3,4-oxadiazole-2-thiol, is filtered, washed with water, and dried.
-
-
Method B: Using Aromatic Acids and POCl₃:
-
A mixture of the aroylhydrazide and a substituted aromatic acid is refluxed in phosphorus oxychloride (POCl₃) for 5-7 hours.[10]
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a solution of sodium bicarbonate.
-
The precipitated 2,5-disubstituted-1,3,4-oxadiazole is filtered, washed with water, and purified by recrystallization.[10]
-
Biological Activities of Novel 1,3,4-Oxadiazole Derivatives
Recent research has focused on the development of 1,3,4-oxadiazole derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. The following tables summarize some of the key quantitative data from these studies.
Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[12][13][14][15][16] Their mechanisms of action are diverse and include the inhibition of key enzymes and growth factors involved in cancer progression.[12][14][17]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung) | <0.14 | [12] |
| 4f | A549 (Lung) | 1.59 | [12] |
| 4i | A549 (Lung) | 7.48 | [12] |
| 4k | A549 (Lung) | 2.33 | [12] |
| 4l | A549 (Lung) | 4.12 | [12] |
| 4g | C6 (Glioblastoma) | 8.16 | [12] |
| 4h | C6 (Glioblastoma) | 13.04 | [12] |
| 2a | HT29 (Colon) | 1.3 | [15] |
| 2b | HT29 (Colon) | 1.8 | [15] |
| 2c | HT29 (Colon) | 2.0 | [15] |
| 4f | HT29 (Colon) | 1.5 | [15] |
| 5a | HT29 (Colon) | 1.7 | [15] |
| CMO | HCCLM3 (Liver) | 27.5 | [18] |
| 26 | MCF-7 (Breast) | 0.34 | [16] |
| 26 | A549 (Lung) | 2.45 | [16] |
| 26 | MDA-MB-231 (Breast) | 1.87 | [16] |
IC₅₀: Half maximal inhibitory concentration.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents.[10] 1,3,4-oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[6][19][20][21]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4-16 | [19] |
| OZE-II | S. aureus | 4-8 | [19] |
| OZE-III | S. aureus | 8-32 | [19] |
| Compound 1 | P. aeruginosa | Stronger than Ciprofloxacin | [20] |
| Compound 1 | S. aureus | Comparable to Ciprofloxacin | [20] |
| Compound 20 | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate vs. Ampicillin | [20] |
| Compound 45a | C. albicans | 0.78 | [22] |
| Compound 45b | C. albicans | 0.78 | [22] |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, often showing significant inhibition of inflammation in in vivo models.[8][9][23][24][25]
| Compound | Assay | Inhibition (%) | Reference |
| C₄ | Carrageenan-induced rat paw edema | Good response | [23] |
| C₇ | Carrageenan-induced rat paw edema | Good response | [23] |
| 21c | Carrageenan-induced rat paw edema | 59.5 | [26] |
| 21i | Carrageenan-induced rat paw edema | 61.9 | [26] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 64.3 | [26] |
| 3e | Protein denaturation | Moderate | [25] |
| 3f | Protein denaturation | Moderate | [25] |
| 3i | Protein denaturation | Moderate | [25] |
Mechanisms of Action and Signaling Pathways
The biological effects of 1,3,4-oxadiazole derivatives are mediated through their interaction with various cellular targets. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
Anticancer Mechanisms
In cancer, 1,3,4-oxadiazoles have been shown to inhibit a range of targets, including enzymes crucial for tumor growth and metastasis, and key signaling pathways.[12][17][18]
One notable mechanism is the inhibition of the NF-κB signaling pathway.[18] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer progression. Its aberrant activation is linked to the development of several human malignancies, including hepatocellular carcinoma.[18] Certain 1,3,4-oxadiazole derivatives can prevent the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit, thereby inhibiting NF-κB's transcriptional activity.[18]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. [PDF] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. ijnrd.org [ijnrd.org]
- 18. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijmspr.in [ijmspr.in]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. thaiscience.info [thaiscience.info]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step synthesis protocol for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on established synthetic routes for 2-amino-5-substituted-1,3,4-oxadiazoles.
Reaction Scheme
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of 3-methylbenzoyl hydrazide from the corresponding methyl ester and hydrazine hydrate. The subsequent and final step is the cyclization of the hydrazide with cyanogen bromide to yield the target 1,3,4-oxadiazole derivative.
Quantitative Data Summary
| Parameter | Expected/Analogous Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available for the 3-methyl isomer. The 4-methyl isomer has a melting point of 210-212 °C. |
| Yield | Moderate to good yields are generally reported for this type of reaction. |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals: Aromatic protons (multiplet, ~7.0-7.8 ppm), Amine protons (broad singlet, ~7.2 ppm), Methyl protons (singlet, ~2.4 ppm). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals: Oxadiazole carbons (~165, 158 ppm), Aromatic carbons (~120-140 ppm), Methyl carbon (~21 ppm). |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretch (~3300-3100 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-O-C stretch (~1020 cm⁻¹). |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at approximately 176.08. |
Experimental Protocols
Materials and Equipment:
-
Methyl 3-methylbenzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
3-Methylbenzoyl hydrazide (if starting from here)
-
Cyanogen bromide
-
Methanol
-
Ammonium hydroxide solution
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Analytical instruments for characterization (NMR, IR, MS, melting point apparatus)
Step 1: Synthesis of 3-Methylbenzoyl Hydrazide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5 to 2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Recrystallization from ethanol or an ethanol/water mixture may be performed for further purification if necessary.
Step 2: Synthesis of this compound
-
Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
In a round-bottom flask, prepare a solution of cyanogen bromide (1.1 equivalents) in methanol.
-
In a separate flask, dissolve 3-methylbenzoyl hydrazide (1 equivalent) in methanol.
-
Slowly add the hydrazide solution to the cyanogen bromide solution with constant stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a dilute ammonium hydroxide solution to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the final product, this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
IR Spectroscopy: Obtain an IR spectrum to identify the characteristic functional groups.
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight of the compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adhere to all safety precautions, especially when handling toxic reagents like cyanogen bromide. The characterization data should be carefully analyzed to ensure the identity and purity of the final product.
Application Notes and Protocols for the Oxidative Cyclization of 2-Amino-1,3,4-oxadiazoles
Introduction
The 2-amino-1,3,4-oxadiazole moiety is a crucial heterocyclic scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Oxidative cyclization represents a prominent and efficient strategy for the synthesis of this privileged structure. This document provides detailed application notes and experimental protocols for key oxidative cyclization methods, intended for researchers, scientists, and professionals in drug development. The methods highlighted include iodine-mediated synthesis, electrochemical cyclization, and the use of other common oxidants.
Application Note 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones
This method provides a transition-metal-free approach for synthesizing 2-amino-1,3,4-oxadiazoles from semicarbazones, which are readily prepared by condensing aldehydes with semicarbazide.[3][4] Molecular iodine serves as an eco-friendly and cost-effective oxidizing agent, facilitating the C-O bond formation required for cyclization.[3] The reaction is compatible with a wide array of aromatic, aliphatic, and cinnamic aldehydes, consistently providing good to excellent yields.[2][5]
General Reaction Scheme
Caption: General workflow for I₂-mediated synthesis.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the iodine-mediated synthesis of various 2-amino-1,3,4-oxadiazoles from different aldehydes.[2]
| Entry | Aldehyde Substituent (R) | Time (h) | Yield (%) |
| 1 | 4-Tolyl | 1.0 | 99 |
| 2 | 4-Methoxyphenyl | 1.0 | 94 |
| 3 | 4-Chlorophenyl | 1.5 | 96 |
| 4 | 2,4-Dichlorophenyl | 4.5 | 91 |
| 5 | Naphthyl | 1.5 | 93 |
| 6 | Furyl | 1.0 | 90 |
| 7 | Cyclohexyl | 2.5 | 85 |
| 8 | Styryl | 1.5 | 89 |
| Reaction Conditions: Aldehyde (0.5 mmol), semicarbazide hydrochloride (0.5 mmol), NaOAc (0.5 mmol) in MeOH/H₂O; then I₂ (0.6 mmol), K₂CO₃ (1.5 mmol) in 1,4-dioxane at 80 °C.[2] |
Experimental Protocol
This protocol is adapted from the procedure described by Niu, P., et al. (2015).[2][3]
Step 1: Formation of Semicarbazone Intermediate
-
In a suitable flask, dissolve semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in 1 mL of water.
-
Add a solution of the desired aldehyde (0.5 mmol) in 1 mL of methanol to the stirred solution.
-
Stir the mixture at room temperature for approximately 10-30 minutes.[2]
-
Remove the solvent under reduced pressure.
Step 2: Oxidative Cyclization
-
Redissolve the crude semicarbazone residue in 5 mL of 1,4-dioxane.
-
Sequentially add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 4.5 hours.[2]
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 2-amino-1,3,4-oxadiazole.[2]
Application Note 2: Electrochemical Oxidative Cyclization
Electrochemical synthesis offers a green and environmentally benign alternative for preparing 2-amino-1,3,4-oxadiazoles.[1] This method avoids the use of chemical oxidants by employing controlled potential electrolysis to induce the cyclization of semicarbazones at a platinum anode.[1][6] The process is typically carried out in acetic acid with lithium perchlorate as the supporting electrolyte.[1]
Experimental Workflow Diagram
Caption: Workflow for electrochemical synthesis.
Data Presentation: Reaction Parameters and Yields
The table below presents data for the electrochemical synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1]
| Entry | Aldehyde Substituent (R) | Product Melting Point (°C) | Yield (%) |
| 1 | 4-Bromophenyl | 69-70 | 71 |
| 2 | 4-Chlorophenyl | 72-73 | 75 |
| 3 | 4-Nitrophenyl | 75-76 | 72 |
| 4 | 2-Hydroxyphenyl | 65-66 | 69 |
| 5 | Phenyl | 62-63 | 78 |
| Reaction Conditions: Semicarbazone (1.0 g), LiClO₄ (0.106 g) in acetic acid (100 mL), controlled potential electrolysis at a platinum anode.[1] |
Experimental Protocol
This protocol is based on the electrochemical method for synthesizing 2-amino-5-(p-bromophenyl)-1,3,4-oxadiazole.[1]
Step 1: Preparation of p-bromobenzaldehyde semicarbazone
-
Dissolve semicarbazide hydrochloride (1.0 g, 8.96 mmol) and sodium acetate (1.0 g, 12.2 mmol) in 10 mL of water.
-
Add p-bromobenzaldehyde (0.5 g, 3.04 mmol) to the solution with continuous stirring.
-
Allow the mixture to stand overnight.
-
Collect the resulting solid semicarbazone product by filtration and dry it. This intermediate is used directly in the next step.
Step 2: Electrooxidative Cyclization
-
Set up an undivided electrochemical cell with a platinum foil anode and a stainless steel cathode.
-
Dissolve the prepared semicarbazone (1.0 g, 4.52 mmol) and lithium perchlorate (0.106 g, 0.67 mmol) in 100 mL of acetic acid.
-
Carry out the electrolysis at a controlled potential, maintaining a constant current until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, pour the electrolyte solution into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product to obtain pure 2-amino-5-(p-bromophenyl)-1,3,4-oxadiazole.[1]
Application Note 3: Alternative Oxidative Cyclization Methods
Besides iodine and electrochemistry, several other oxidizing agents are effective for converting acylthiosemicarbazides or semicarbazones into 2-amino-1,3,4-oxadiazoles. These methods offer researchers a variety of options depending on substrate compatibility, desired reaction conditions, and reagent availability.
Overview of Alternative Oxidants
Caption: Alternative oxidants for synthesis.
Data Presentation: Comparison of Oxidants
This table provides a comparative overview of different oxidizing agents used in the synthesis of 2-amino-1,3,4-oxadiazoles.
| Oxidant | Starting Material | Typical Conditions | Key Advantages | Reference(s) |
| IBX (2-Iodoxybenzoic acid) | Acylthiosemicarbazide | Mild conditions | High efficiency, rapid reaction rates | [7][8] |
| KIO₃ (Potassium Iodate) | Acylthiosemicarbazide | Water, 60 °C, 2 hours | Mild, uses water as a solvent, good to excellent yields | [7][9] |
| DBDMH | Acylthiosemicarbazide | Commercially inexpensive oxidant | Scalable, easily handled reagent | [9][10] |
| CAN (Ceric Ammonium Nitrate) | Semicarbazone | Solvent-free, grinding at room temp. | Inexpensive, readily available, solvent-free option | [11][12] |
Selected Experimental Protocol: KIO₃ Oxidation
This protocol is based on the synthesis of 2-acylamino-1,3,4-oxadiazoles using potassium iodate.[7]
-
To a suspension of the acylthiosemicarbazide (1.0 mmol) in water (5 mL), add potassium iodate (KIO₃) (1.2 mmol).
-
Heat the reaction mixture to 60-80 °C and stir for the required time (typically up to 2 hours), monitoring progress by TLC.[7]
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2-acylamino-1,3,4-oxadiazole. Further purification by recrystallization may be performed if necessary.[7]
References
- 1. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 4. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine on HeLa Cells using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[1] The resulting insoluble formazan can be solubilized, and the concentration of the colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[4][5]
This document provides a detailed protocol for determining the in vitro cytotoxicity of the compound 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine on human cervical cancer cells (HeLa). Derivatives of 1,3,4-oxadiazole are known for their potential anticancer activities, making this investigation relevant for oncology research.[6][7][8]
Materials and Reagents
2.1. Cell Line and Culture Medium
-
HeLa (human cervical adenocarcinoma) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin solution (100 U/mL Penicillin, 100 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
2.2. Assay Reagents
-
This compound (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, deionized water
2.3. Equipment and Consumables
-
Humidified incubator with 5% CO₂, 37°C
-
Laminar flow hood (Class II)
-
Inverted microscope
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Hemocytometer or automated cell counter
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile serological pipettes and pipette tips
-
Multichannel pipette
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Water bath, 37°C
Experimental Protocols
3.1. Reagent Preparation
-
Complete Culture Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin solution. Warm to 37°C before use.
-
Test Compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO. The concentration will depend on the compound's solubility. Store aliquots at -20°C. Note: The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for up to four weeks.[1][4][9] Warm to 37°C before use.
3.2. Cell Culture and Seeding
-
Culture HeLa cells in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL centrifuge tube.
-
Count the cells using a hemocytometer or automated cell counter and determine cell viability.
-
Dilute the cell suspension with complete culture medium to achieve a final density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[10]
-
Include wells for a "no-cell" blank control (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
3.3. Compound Treatment
-
After 24 hours of incubation, prepare serial dilutions of the test compound in complete culture medium from the stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" group (cells treated with medium containing the same final concentration of DMSO as the highest compound concentration) and an "untreated control" group (cells in medium only).
-
Carefully aspirate the medium from the wells and add 100 µL of the respective compound dilutions (or control media) to the designated wells. Perform each treatment in triplicate.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
3.4. MTT Assay Procedure
-
Following the treatment period, carefully remove the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well, including the no-cell blank controls.[4][12]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[4][9] During this time, viable cells will form purple formazan crystals.
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes at a low speed to ensure complete solubilization of the crystals.
3.5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the corrected absorbance for each well by subtracting the average absorbance of the no-cell blank controls.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
Plot the % Cell Viability against the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).[13]
Data Presentation
The following table presents hypothetical data from an MTT assay performed on HeLa cells treated with this compound for 48 hours.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Corrected Absorbance (Mean - Blank) | % Cell Viability | Standard Deviation (SD) |
| Blank (No Cells) | 0.095 | 0.000 | N/A | ±0.005 |
| Vehicle Control (0 µM) | 1.355 | 1.260 | 100.0% | ±0.085 |
| 1 | 1.310 | 1.215 | 96.4% | ±0.079 |
| 5 | 1.150 | 1.055 | 83.7% | ±0.061 |
| 10 | 0.985 | 0.890 | 70.6% | ±0.055 |
| 25 | 0.690 | 0.595 | 47.2% | ±0.042 |
| 50 | 0.385 | 0.290 | 23.0% | ±0.031 |
| 100 | 0.190 | 0.095 | 7.5% | ±0.015 |
Mandatory Visualizations
Caption: Workflow diagram of the MTT cytotoxicity assay.
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. atcc.org [atcc.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. The scientific community is in a continuous search for novel antimicrobial agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The 2,5-disubstituted 1,3,4-oxadiazole nucleus is of particular interest due to its potent antimicrobial effects against a broad spectrum of microorganisms.[1][2]
This document provides detailed application notes and experimental protocols for the investigation of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine as a potential antimicrobial agent. While direct extensive research on this specific molecule is emerging, the structure-activity relationship (SAR) studies of analogous 2-amino-5-aryl-1,3,4-oxadiazoles suggest its potential efficacy. The presence of the tolyl group at the 5-position may influence the compound's lipophilicity and interaction with microbial targets. It is hypothesized that this compound may exert its antimicrobial effects by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1]
These notes are intended to guide researchers in the systematic evaluation of this compound's antimicrobial profile.
Data Presentation: Antimicrobial Activity Profile
The following tables present hypothetical, yet representative, data for the antimicrobial activity of this compound against a panel of common pathogenic bacteria. This data is for illustrative purposes to guide experimental design and should be determined empirically.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | Fungus | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
| Microbial Strain | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 32 | 128 | 4 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3]
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial properties of this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution with CAMHB to achieve the desired concentration range.[4][5]
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
-
Inoculation: Within 15 minutes of preparation, add the standardized inoculum to each well of the microtiter plate containing the diluted compound. The final volume in each well should be 100 µL.[4]
-
Controls:
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only broth.[6]
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[4]
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains clear).[4]
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[7][8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and higher concentrations), take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[3]
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][8]
Protocol for Agar Well Diffusion Assay
This is a qualitative method to screen for antimicrobial activity.
Materials:
-
MHA plates
-
Test microorganisms
-
Sterile cork borer (6 mm diameter)
-
Stock solution of the test compound
Procedure:
-
Inoculation: Inoculate the surface of the MHA plates with a standardized bacterial suspension using a sterile swab.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[9]
-
Application of Compound: Add a defined volume (e.g., 100 µL) of the test compound solution into each well.[9]
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Visualization of Workflows and Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Hypothesized Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of DNA gyrase by the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. botanyjournals.com [botanyjournals.com]
Application Notes & Protocols: 1,3,4-Oxadiazole Derivatives as Potential Anticancer Agents
Introduction
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its remarkable pharmacological versatility. This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a bioisostere for amide and ester functionalities, enhancing its ability to form crucial hydrogen bonds with biological targets while often improving metabolic stability and pharmacokinetic properties. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects. Marketed drugs such as the antiretroviral Raltegravir and the anticancer agent Zibotentan, which has undergone late-stage clinical trials, feature this core structure, underscoring its clinical relevance. This guide provides a comprehensive overview of the application of 1,3,4-oxadiazole derivatives in oncology research, detailing their mechanisms of action and providing robust protocols for their evaluation.
Mechanisms of Anticancer Action: A Multi-Targeted Approach
The anticancer potency of 1,3,4-oxadiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with and inhibit a diverse array of biological targets crucial for tumor growth and survival. This multi-targeted profile is a significant advantage in combating the heterogeneity of cancer and the development of drug resistance.
Key Molecular Targets:
-
Enzyme Inhibition: This is one of the most prominent mechanisms.
-
Histone Deacetylases (HDACs): HDACs are overexpressed in many cancers, leading to epigenetic silencing of tumor suppressor genes. Certain 1,3,4-oxadiazole derivatives act as potent HDAC inhibitors, restoring normal gene expression and inducing apoptosis. For instance, propanamide-based derivatives have shown significant activity through the inhibition of the HDAC8 enzyme.
-
Telomerase: This enzyme maintains telomere length, enabling the limitless replication of cancer cells. Quinoline-incorporated 1,3,4-oxadiazoles have been reported to exhibit anticancer activity by effectively inhibiting telomerase.
-
Thymidylate Synthase (TS): TS is a critical enzyme in DNA synthesis. Its inhibition leads to the depletion of thymidine, halting cell division. Thioether derivatives of 1,3,4-oxadiazole have been developed as potent TS inhibitors.
-
Other Enzymes: This class of compounds has also been shown to inhibit thymidine phosphorylase, PARP, and topoisomerase II, all of which are validated targets in cancer therapy.
-
-
Growth Factor Receptor Inhibition:
-
Derivatives have been designed to block the signaling of key growth factors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF), which are pivotal for cell proliferation and angiogenesis, respectively. A compound containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties displayed potent anticancer effects by inhibiting EGFR.
-
-
Kinase Inhibition:
-
Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs) are crucial for cell migration, invasion, and cell cycle progression. Phenylpiperazine derivatives of 1,3,4-oxadiazole have been identified as effective FAK inhibitors, while other derivatives have shown remarkable cytotoxicity by inhibiting both EGFR and CDK2.
-
-
Tubulin Polymerization Inhibition:
-
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,3,4-oxadiazole derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
-
Below is a diagram illustrating the inhibition of HDAC by a 1,3,4-oxadiazole derivative, a key mechanism leading to cancer cell death.
Caption: HDAC inhibition by a 1,3,4-oxadiazole derivative.
General Synthesis Protocol
A common and versatile method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazides. This protocol outlines a general two-step procedure.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
Materials:
-
Substituted aromatic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride
-
Methanol (anhydrous)
-
Hydrazine hydrate (N₂H₄·H₂O) (80%)
-
Aromatic aldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Chloramine-T or Iodine
Step 1: Synthesis of the Hydrazide Intermediate
-
Esterification: Reflux the substituted aromatic acid (1.0 eq) with an excess of anhydrous methanol and a catalytic amount of concentrated H₂SO₄ for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). After cooling, remove the excess methanol under reduced pressure. Neutralize with a saturated NaHCO₃ solution and extract the ester with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the methyl ester.
-
Hydrazinolysis: Dissolve the synthesized methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 8-12 hours. The formation of a precipitate often indicates product formation. Cool the reaction mixture, filter the solid product, and wash with cold ethanol to obtain the pure aroylhydrazide.
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
-
Schiff Base Formation: Dissolve the aroylhydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours.
-
Oxidative Cyclization: To the cooled reaction mixture containing the N-acylhydrazone (Schiff base), add an oxidizing agent like Chloramine-T or Iodine in the presence of a base (e.g., K₂CO₃). Reflux for another 5-8 hours.
-
Work-up: After completion, pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Application Protocols: A Stepwise Evaluation Workflow
The evaluation of a novel compound's anticancer potential follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies and finally to preclinical in vivo testing.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. This provides an initial measure of the compound's ability to reduce cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the 1,3,4-oxadiazole derivative in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-treatment control" (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 1,3,4-oxadiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Results Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 4: Preclinical In Vivo Evaluation (Xenograft Model)
Principle: To assess the antitumor efficacy of a promising compound in a living organism, a human tumor xenograft model is often used. This involves implanting human cancer cells into immunodeficient mice to form a tumor, which is then treated with the test compound.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomly assign mice into treatment groups (e.g., n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline, PEG400)
-
Group 2: Test compound (e.g., 20 mg/kg, administered intraperitoneally daily)
-
Group 3: Positive control (e.g., a standard-of-care drug like Doxorubicin)
-
-
Treatment and Monitoring: Administer the treatment as per the defined schedule for a set period (e.g., 21 days). Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blot).
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group. Evaluate any signs of toxicity by monitoring body weight changes and observing animal behavior.
Data Presentation: Summary of Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism of Action | Reference |
| Diphenylamine-incorporated | HT-29 (Colon) | 1.3 - 2.0 | Cytotoxicity | |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | - | - | Thymidine Phosphorylase | |
| Thioether-substituted | HepG2 (Liver) | 0.7 | Thymidylate Synthase | |
| Quinoline-incorporated | - | - | Telomerase Inhibition | |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCC (Liver) | - | Apoptosis via NF-κB | |
| Asymmetric disulfides | SMMC-7721 (Liver) | Potent | Cytotoxicity | |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Promising | STAT3 Inhibition (Predicted) |
Experimental & Drug Discovery Workflow
The overall process of identifying and validating a 1,3,4-oxadiazole derivative as a potential anticancer agent is a multi-step endeavor, visualized in the workflow diagram below.
Caption: Drug discovery workflow for anticancer agents.
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold is unequivocally a cornerstone in the development of novel anticancer therapeutics. Its synthetic accessibility and the ability to modulate its activity against a wide range of cancer-specific targets make it an enduringly attractive template for medicinal chemists. The compounds have demonstrated potent efficacy against various cancer types by inhibiting critical enzymes, kinases, and growth factor pathways. Future research should focus on optimizing the selectivity of these derivatives to minimize off-target effects, exploring novel hybrid molecules that combine the 1,3,4-oxadiazole core with other known pharmacophores, and leveraging advanced drug delivery systems to improve their therapeutic index. The continued investigation into this versatile heterocyclic system holds significant promise for expanding the arsenal of effective treatments in the fight against cancer.
Application Notes and Protocols for In Vivo Antitumor Studies in DLA-Induced Solid Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Dalton's Lymphoma Ascites (DLA) cell line is a transplantable, poorly differentiated lymphoid tumor that originated from a spontaneous lymphoma in a DBA/2 mouse.[1] It is a widely utilized model in cancer research to study tumor progression and for the preliminary screening of potential antitumor agents.[2] While traditionally used in its ascitic form, inducing a solid tumor by subcutaneous or intramuscular injection allows for the evaluation of therapeutic agents against localized tumor masses. This model is valuable for assessing parameters like tumor volume reduction, tumor growth inhibition, and survival rates.[3][4]
This document provides a detailed protocol for establishing DLA-induced solid tumors in mice and conducting subsequent in vivo antitumor efficacy studies.
Part 1: Key Protocols
Protocol 1: Propagation and Maintenance of DLA Cells
This protocol outlines the in vivo method for maintaining the DLA cell line.
Materials:
-
DLA cell line[5]
-
Healthy Swiss albino mice (6-8 weeks old, 25-30g)[5]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4[6]
-
Sterile syringes (1 mL, 5 mL) and needles (26-gauge)[6]
-
Hemocytometer and Trypan blue dye[5]
-
Centrifuge
-
Laminar flow hood
Procedure:
-
Source of DLA Cells: DLA cells are typically maintained by serial intraperitoneal (i.p.) transplantation in Swiss albino mice.[5][7] Cells can be obtained from research institutions like the Amala Cancer Research Centre, India.[5][7]
-
Aspiration of Ascitic Fluid: After 7-9 days of i.p. inoculation, when the tumor is well-developed, humanely sacrifice the mouse by cervical dislocation.[5][6]
-
Under sterile conditions in a laminar flow hood, aspirate the milky white ascitic fluid from the peritoneal cavity using a 5 mL syringe.[6][7]
-
Cell Washing: Transfer the ascitic fluid to a sterile centrifuge tube. Wash the cells by adding sterile PBS and centrifuging at a low speed (e.g., 1000-1500 rpm) for 5-10 minutes. Discard the supernatant. Repeat this washing step two to three times to remove contaminating red blood cells and other debris.[7]
-
Cell Counting and Viability Check: Resuspend the cell pellet in a known volume of sterile PBS. Perform a cell count using a hemocytometer. Assess cell viability using the Trypan blue exclusion method; viable cells will remain unstained.[5] A viability of over 95% is required for transplantation.
-
Serial Passage: Adjust the cell concentration with sterile PBS to the desired density (e.g., 1 x 10^6 cells/0.1 mL). Inject 0.1 mL of this cell suspension intraperitoneally into healthy mice for maintenance and propagation of the cell line.[6]
Protocol 2: Induction of DLA Solid Tumor
This protocol describes the method for inducing a solid tumor mass for efficacy studies.
Materials:
-
Prepared DLA cell suspension (from Protocol 1)
-
Healthy Swiss albino mice for the experiment
-
Sterile syringes (1 mL) and needles (26-gauge)
-
Electric clippers or razor
-
70% Ethanol
Procedure:
-
Animal Preparation: Allow the experimental mice to acclimatize to laboratory conditions for at least one week before the experiment.
-
Site Preparation: Shave the fur on the right hind flank of each mouse, which will serve as the injection site.[1] Cleanse the skin with 70% ethanol.
-
Cell Preparation: Prepare a DLA cell suspension from the ascitic fluid as described in Protocol 1. Adjust the final concentration to 2 x 10^6 cells in 0.1 mL of sterile PBS.[1]
-
Injection: Subcutaneously (s.c.) inject 0.1 mL of the DLA cell suspension into the prepared flank of each mouse.[1]
-
Monitoring: Allow 5-7 days for a palpable solid tumor mass to develop at the injection site.
Protocol 3: Antitumor Efficacy Evaluation
This protocol details the steps for treating tumor-bearing mice and evaluating the efficacy of a test compound.
Materials:
-
DLA solid tumor-bearing mice (from Protocol 2)
-
Test compound/drug and vehicle control
-
Standard chemotherapeutic drug (e.g., Cisplatin)
-
Vernier calipers
-
Animal balance
-
Dosing needles (oral gavage or appropriate for injection route)
Procedure:
-
Tumor Growth and Grouping: Once tumors reach a volume of approximately 100-300 mm³, randomize the mice into different experimental groups (typically 6 animals per group).[1][8]
-
Group I: Normal Control (No tumor, no treatment)
-
Group II: Tumor Control (DLA tumor + Vehicle)
-
Group III: Standard Drug (DLA tumor + Cisplatin/other standard)
-
Group IV, V, etc.: Test Groups (DLA tumor + Test Compound at different doses)
-
-
Treatment Administration: Begin treatment administration. The route (e.g., oral, intraperitoneal, intravenous) and schedule (e.g., daily, alternate days) will depend on the specific test compound's properties.[9] Treatment is typically continued for a predefined period, such as 10 to 30 days.[9][10]
-
Data Collection (Monitoring):
-
Tumor Volume: Measure the tumor dimensions (length and width) every 2-3 days using Vernier calipers. Calculate the tumor volume using the formula: Volume = (length × width²) / 2 .[11]
-
Body Weight: Record the body weight of each mouse every 2-3 days to monitor general health and toxicity.[3][12]
-
Survival: Monitor the mice daily and record the date of death for each animal to calculate the mean survival time (MST) and percentage increase in life span (% ILS).
-
-
Endpoint Analysis: At the end of the treatment period, humanely sacrifice the mice.
-
Tumor Excision: Carefully excise the solid tumor and weigh it.[3]
-
Hematological and Biochemical Analysis: Collect blood samples for analysis of hematological parameters (RBC, WBC, Hb) and biochemical markers if required.[10]
-
Histopathology: Organs and the tumor tissue can be collected and fixed in formalin for histopathological examination.
-
Part 2: Data Presentation and Analysis
Quantitative data should be systematically collected and analyzed to determine the antitumor efficacy of the test compound.
Analysis of Tumor Growth
-
Tumor Volume: Plot the mean tumor volume ± SEM for each group against time (days) to generate a tumor growth curve.[12]
-
Tumor Weight: Compare the mean tumor weight of treated groups with the tumor control group.
-
Tumor Growth Inhibition (% TGI): Calculate using the final tumor volumes or weights. % TGI = [1 - (Mean Tumor Weight_Treated / Mean Tumor Weight_Control)] x 100
Analysis of Survival
-
Mean Survival Time (MST): Calculate the average survival time for each group.
-
Percentage Increase in Life Span (% ILS): % ILS = [(MST_Treated - MST_Control) / MST_Control] x 100
Tabulated Data
Table 1: Effect of Treatment on Tumor Volume and Weight
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
|---|---|---|---|---|
| II | Tumor Control (Vehicle) | Value | Value | - |
| III | Standard Drug | Value | Value | Value |
| IV | Test Compound (Low Dose) | Value | Value | Value |
| V | Test Compound (High Dose) | Value | Value | Value |
Table 2: Effect of Treatment on Survival
| Group | Treatment | Mean Survival Time (Days) ± SEM | % Increase in Life Span (% ILS) |
|---|---|---|---|
| II | Tumor Control (Vehicle) | Value | - |
| III | Standard Drug | Value | Value |
| IV | Test Compound (Low Dose) | Value | Value |
| V | Test Compound (High Dose) | Value | Value |
Table 3: Effect of Treatment on Body Weight and Hematology
| Group | Treatment | Initial Body Weight (g) ± SEM | Final Body Weight (g) ± SEM | WBC Count (cells/mm³) ± SEM | Hb (g/dL) ± SEM |
|---|---|---|---|---|---|
| I | Normal Control | Value | Value | Value | Value |
| II | Tumor Control | Value | Value | Value | Value |
| III | Standard Drug | Value | Value | Value | Value |
| IV | Test Compound | Value | Value | Value | Value |
Part 3: Visualizations
Experimental Workflow Diagram
Caption: Workflow for DLA solid tumor induction and antitumor efficacy study.
Experimental Grouping Logic
Caption: Logical flow of animal grouping for the in vivo experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. DLA tumour cell line: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Aerva lanata on solid tumor induced by DLA cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cell-specific apoptosis and protection of mice from cancer challenge by a steroid positive compound from Zornia diphylla (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Anti-Cancer Properties of Novel Curcuminoids in Leukemic Cells and Dalton Lymphoma Ascites Model | MDPI [mdpi.com]
- 10. Antitumor activity of Hypericum hookerianum against DLA induced tumor in mice and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating COX-2 Inhibition by 1,3,4-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation.[1][2] Unlike the constitutively expressed COX-1 isoform which is involved in physiological processes like maintaining the gastrointestinal tract, COX-2 is typically induced by pro-inflammatory signals, making it a prime target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[1][3] The 1,3,4-oxadiazole scaffold is a prominent five-membered heterocycle in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent and selective COX-2 inhibition.[4][5] This document provides a detailed protocol for the in vitro evaluation of 1,3,4-oxadiazole compounds as COX-2 inhibitors.
COX-2 Signaling Pathway and Inhibition
The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the cyclooxygenase active site of the COX enzyme, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[3] Selective COX-2 inhibitors are designed to preferentially bind to the COX-2 active site.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine in Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and its closely related analogs in the research and development of novel agricultural fungicides. The information is based on published research on 5-aryl-1,3,4-oxadiazole derivatives, offering insights into their synthesis, antifungal activity, and potential mechanisms of action.
Introduction
The 1,3,4-oxadiazole ring is a significant heterocyclic scaffold in medicinal and agricultural chemistry due to its diverse biological activities, including antifungal, antibacterial, and insecticidal properties.[1][2] Derivatives of 1,3,4-oxadiazole have been successfully commercialized as pesticides.[3] The 5-aryl-1,3,4-oxadiazol-2-amine core, in particular, has attracted attention for the development of new fungicidal agents against a range of phytopathogenic fungi that threaten crop yield and quality.[4][5] This document focuses on the application of this compound and its analogs in agricultural fungicide research.
Quantitative Data Summary
While specific data for this compound is not extensively available in the public domain, research on structurally similar compounds provides valuable insights into the potential efficacy of this chemical class. The following table summarizes the in vitro antifungal activity of a closely related analog, 3-[(5-m-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one , which incorporates the 5-(3-methylphenyl)-1,3,4-oxadiazole moiety.
| Compound | Target Fungi | Inhibition Rate (%) at 50 µg/mL | Reference |
| 3-[(5-m-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | Colletotrichum orbiculare | 45.3 | [3] |
| Botrytis cinerea | 38.6 | [3] | |
| Rhizoctonia solani | 42.1 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and antifungal evaluation of 5-aryl-1,3,4-oxadiazole derivatives are crucial for reproducible research. The following protocols are generalized from established methods in the literature.[3][4][5]
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines starting from the corresponding acyl hydrazide.
Materials:
-
3-Methylbenzoyl hydrazide
-
Cyanogen bromide (CNBr) or Potassium cyanate (KOCN)
-
Methanol or Ethanol
-
Sodium bicarbonate or Potassium hydroxide
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Preparation of the Semicarbazide Intermediate:
-
Dissolve 3-methylbenzoyl hydrazide in a suitable solvent like methanol.
-
Add an equimolar amount of cyanogen bromide or potassium cyanate to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to form the 1,3,4-Oxadiazole Ring:
-
To the reaction mixture, add a base such as sodium bicarbonate or potassium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines the poisoned food technique to evaluate the antifungal efficacy of the synthesized compounds against various phytopathogenic fungi.[4][5]
Materials:
-
Synthesized this compound
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
-
Micropipettes
-
Laminar flow hood
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the test compound in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
-
-
Preparation of Poisoned Medium:
-
Autoclave the PDA medium and cool it to 50-60 °C.
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO is consistent across all plates and does not inhibit fungal growth.
-
Pour the poisoned PDA into sterile petri dishes and allow them to solidify. A control plate containing only PDA and DMSO should also be prepared.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing colony.
-
Place the mycelial disc at the center of each PDA plate (both poisoned and control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data at different concentrations.
-
Visualizations
Logical Workflow for Fungicide Development
Caption: Workflow for the development of 1,3,4-oxadiazole-based fungicides.
Proposed Mechanism of Action: Inhibition of Fungal Enzymes
While the exact mechanism of action for this compound is not definitively established, related heterocyclic fungicides are known to target specific fungal enzymes. One of the proposed mechanisms for some oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[5]
Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 5. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 5-Substituted-2-Amino-1,3,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The protocols described herein are designed to be scalable and utilize readily available, cost-effective reagents.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4] In particular, 2-amino-5-substituted-1,3,4-oxadiazoles are versatile intermediates for the synthesis of more complex molecules. The development of efficient and scalable synthetic methods for this class of compounds is crucial for advancing drug development programs.
The most common and straightforward route for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones or the cyclodesulfurization of acylthiosemicarbazides.[5][6] This document will focus on these two primary methodologies, providing detailed protocols and comparative data.
Synthetic Methodologies
Two primary, scalable methods for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles are presented:
-
Iodine-Mediated Oxidative Cyclization of Semicarbazones: This method involves the condensation of an aldehyde with semicarbazide to form a semicarbazone intermediate, which is then cyclized using iodine as an oxidizing agent.[1][4]
-
Oxidative Cyclodesulfurization of Acylthiosemicarbazides: This approach begins with the formation of an acylthiosemicarbazide from an acid chloride and thiosemicarbazide, followed by cyclization using an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][5][7]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 5-substituted-2-amino-1,3,4-oxadiazoles using the two primary methods.
Table 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones
| Entry | Aldehyde Substituent (R) | Semicarbazone Yield (%) | Oxadiazole Yield (%) | Reference |
| 1 | Phenyl | 85 | 78 | [4] |
| 2 | 4-Chlorophenyl | 88 | 82 | [4] |
| 3 | 4-Nitrophenyl | 92 | 85 | [4] |
| 4 | 4-Methoxyphenyl | 84 | 75 | [4] |
| 5 | 2-Naphthyl | 80 | 72 | [4] |
Table 2: Oxidative Cyclodesulfurization of Acylthiosemicarbazides using DBDMH
| Entry | Acid Chloride Substituent (R) | Acylthiosemicarbazide Yield (%) | Oxadiazole Yield (%) | Reference |
| 1 | Phenyl | 95 | 88 | [5] |
| 2 | 4-Bromobenzyl | Not Reported | Not Reported | [3] |
| 3 | 3-Nitrophenyl | Not Reported | Not Reported | [3] |
| 4 | 4-Methylphenyl | 92 | 85 | [5] |
| 5 | 4-Methoxyphenyl | 94 | 87 | [5] |
Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones
This protocol is adapted from the iodine-mediated cyclization of semicarbazones.[4]
Step 1: Synthesis of Semicarbazone Intermediate
-
To a solution of the desired aldehyde (10 mmol) in ethanol (50 mL), add semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated semicarbazone, wash with cold water, and dry under vacuum.
Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Oxadiazole
-
Suspend the dried semicarbazone (5 mmol) in ethanol (50 mL).
-
Add iodine (1.27 g, 5 mmol) and sodium bicarbonate (0.84 g, 10 mmol).
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Oxidative Cyclodesulfurization of Acylthiosemicarbazides
This protocol is based on the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidant.[1][5]
Step 1: Synthesis of Acylthiosemicarbazide Intermediate
-
Dissolve thiosemicarbazide (0.91 g, 10 mmol) in tetrahydrofuran (THF) (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (10 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated acylthiosemicarbazide, wash with water, and dry under vacuum.
Step 2: Oxidative Cyclodesulfurization to 2-Amino-1,3,4-Oxadiazole
-
To a stirred solution of the acylthiosemicarbazide (5 mmol) in dichloromethane (DCM) (50 mL), add potassium iodide (0.083 g, 0.5 mmol).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.71 g, 2.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the experimental workflows for the described synthetic protocols.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
Troubleshooting & Optimization
Optimizing reaction yield for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective methods for synthesizing this compound involve two primary pathways:
-
Oxidative cyclization of 3-methylbenzaldehyde semicarbazone: This is a widely used method where 3-methylbenzaldehyde is first condensed with semicarbazide to form the corresponding semicarbazone. This intermediate is then subjected to oxidative cyclization using various oxidizing agents to yield the desired 1,3,4-oxadiazole.[1]
-
Cyclization of 1-(3-methylbenzoyl)thiosemicarbazide: This route involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzohydrazide with thiosemicarbazide to form an acylthiosemicarbazide intermediate. Subsequent cyclization, often under oxidative or dehydrative conditions, yields the target compound. This method is advantageous as the reagents are often inexpensive and the procedure can be scaled up.[2][3]
Q2: What is a common and significant side product to be aware of during the synthesis?
A2: A common impurity, particularly when starting from thiosemicarbazide derivatives, is the corresponding 1,3,4-thiadiazole.[4][5] The formation of the thiadiazole ring can compete with the desired oxadiazole ring closure. The choice of cyclizing agent and reaction conditions is critical to minimize this side product. For instance, using p-toluenesulfonyl chloride with pyridine in THF has been observed to favor the formation of the oxadiazole, while using triethylamine in N-methyl-2-pyrrolidone can lead exclusively to the thiadiazole.[4][5]
Q3: How can I purify the final product, this compound?
A3: Purification of the final product is typically achieved through recrystallization. Common solvent systems for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[1][6] The crude product is dissolved in the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: What are the key starting materials for the synthesis?
A4: The primary starting materials depend on the chosen synthetic route:
-
For the semicarbazone route: 3-methylbenzaldehyde and semicarbazide hydrochloride.
-
For the thiosemicarbazide route: 3-methylbenzoyl chloride (or 3-methylbenzoic acid/3-methylbenzohydrazide) and thiosemicarbazide.
Experimental Protocols
Method 1: Oxidative Cyclization of 3-Methylbenzaldehyde Semicarbazone
This protocol is adapted from the synthesis of the isomeric 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.[1]
Step 1: Synthesis of 3-Methylbenzaldehyde Semicarbazone
-
In a round-bottom flask, dissolve 3-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (30 mL).
-
Add a solution of semicarbazide hydrochloride (1.22 g, 11 mmol) and sodium acetate (1.80 g, 22 mmol) in water (10 mL).
-
Reflux the mixture for 2 hours.
-
After cooling to room temperature, the precipitated 3-methylbenzaldehyde semicarbazone is collected by filtration, washed with cold water, and dried.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried 3-methylbenzaldehyde semicarbazone (1.77 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this suspension, add a solution of bromine (1.76 g, 11 mmol) in glacial acetic acid (5 mL) dropwise with stirring at room temperature.
-
After the addition is complete, continue stirring for 2 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method 2: Cyclization of 1-(3-Methylbenzoyl)thiosemicarbazide
This protocol is based on a general method for the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles.[2][3]
Step 1: Synthesis of 1-(3-Methylbenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (0.91 g, 10 mmol) in a suitable solvent like THF or DMF.
-
Cool the solution in an ice bath and slowly add 3-methylbenzoyl chloride (1.55 g, 10 mmol).
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The precipitated product is collected by filtration, washed with a small amount of cold solvent, and dried.
Step 2: Oxidative Cyclization to this compound
-
Suspend 1-(3-methylbenzoyl)thiosemicarbazide (2.09 g, 10 mmol) in a suitable solvent like ethanol.
-
Add an oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.43 g, 5 mmol) and a catalytic amount of potassium iodide.
-
Add a base such as sodium hydroxide (0.4 g, 10 mmol) dissolved in a small amount of water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to yield the pure product.
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-Aryl-2-amino-1,3,4-oxadiazoles
| Method | Starting Materials | Reagents & Conditions | Typical Yields | Key Advantages | Potential Issues |
| Oxidative Cyclization of Semicarbazone | Aryl aldehyde, Semicarbazide HCl | 1. NaOAc, EtOH/H₂O, reflux; 2. Oxidant (e.g., Br₂ in Acetic Acid) | Good | Readily available starting materials. | Use of hazardous bromine. |
| Cyclization of Acylthiosemicarbazide | Aryl acyl chloride/hydrazide, Thiosemicarbazide | 1. Base (e.g., Pyridine); 2. Oxidant (e.g., DBDMH, KI, NaOH) or Dehydrating agent (e.g., POCl₃) | Good to Excellent[2] | Inexpensive and scalable.[2] | Potential for thiadiazole byproduct formation.[4][5] |
| Reaction of Hydrazide with Isothiocyanate | Aryl hydrazide, Isothiocyanate | 1. Solvent (e.g., MeOH); 2. Cyclizing agent (e.g., Tosyl chloride/Pyridine) | Good | Broad applicability. | Multi-step process. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the semicarbazone or thiosemicarbazide intermediate. | - Ensure the purity of starting materials.- Extend the reaction time for the intermediate formation.- Verify the pH of the reaction medium for semicarbazone formation. |
| Ineffective cyclization. | - Check the activity of the oxidizing or dehydrating agent.- Optimize the reaction temperature and time.- For the thiosemicarbazide route, ensure the base is appropriate to favor oxadiazole formation.[4][5] | |
| Presence of a Sulfur-Containing Impurity | Formation of the 1,3,4-thiadiazole byproduct. | - In the cyclization of acylthiosemicarbazide, carefully select the cyclizing agent and base. Pyridine with tosyl chloride is reported to favor oxadiazole formation.[4][5]- Purify the product using column chromatography if recrystallization is ineffective. |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts with similar solubility. | - Wash the crude product thoroughly to remove water-soluble impurities.- Try different recrystallization solvents or solvent mixtures.- If necessary, employ column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane). |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | - Use reagents from a reliable source and check their purity.- Maintain consistent reaction parameters (temperature, stirring speed, addition rate).- Perform the reaction under an inert atmosphere if reagents are sensitive to air or moisture. |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 6. I2 mediated synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones via sequential condensation/oxidative cyclization and rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting purification of 1,3,4-oxadiazole derivatives by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 1,3,4-oxadiazole derivatives by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,3,4-oxadiazole derivative is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from an inappropriate solvent choice. The ideal recrystallization solvent should readily dissolve the compound when hot but have poor solubility when cold.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Common and effective solvents for the recrystallization of 1,3,4-oxadiazole derivatives include ethanol, isopropanol, ethyl acetate, acetone, and toluene. For derivatives with aryl substituents, which tend to have lower solubility in water, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often successful.[1]
-
Increase Solvent Volume: You may be using an insufficient amount of solvent. Add a small, incremental amount of hot solvent until the compound dissolves. Be cautious not to add too much, as this will reduce your final yield.
-
Ensure Adequate Heating: Make sure your solvent is heated to its boiling point to maximize the solubility of your compound.
-
Consider a Different Solvent: If the compound remains insoluble, the chosen solvent is likely unsuitable. Perform small-scale solubility tests with a range of solvents to identify a more appropriate one.
-
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Add More Solvent: The concentration of the solute may be too high. Re-heat the mixture and add more of the hot recrystallization solvent to dilute the solution.
-
Lower the Cooling Temperature Slowly: Rapid cooling can sometimes induce oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the Solvent System: A different solvent or a mixed solvent system might be necessary. If you are using a single solvent, try a solvent pair where your compound is highly soluble in one and poorly soluble in the other.
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal at a temperature slightly above where you observed the oiling.
-
Q3: No crystals are forming even after the solution has cooled completely. What are the next steps?
A3: This is a common issue related to supersaturation or the need for a nucleation site for crystal growth to begin.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for crystals to start forming.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off a small portion of the solvent. This will increase the concentration of the solute and may induce crystallization upon cooling.
-
Add an Anti-Solvent: If you are using a single solvent, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath or even a colder bath (e.g., ice/salt) to further decrease the solubility of your compound.
-
Q4: The yield of my recrystallized 1,3,4-oxadiazole derivative is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.
-
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Avoid Premature Crystallization: If your compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product. To prevent this, use a pre-heated funnel and receiving flask.
-
Recover a Second Crop: The mother liquor (the solution remaining after filtering your crystals) may still contain a significant amount of your dissolved product. You can often obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Wash with Ice-Cold Solvent: When washing your filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities can sometimes co-crystallize with your product.
-
Troubleshooting Steps:
-
Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) and swirl the hot solution for a few minutes.
-
Perform a Hot Filtration: The activated charcoal, along with the adsorbed impurities, must be removed by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
-
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide hypothetical solubility data for a representative 2,5-disubstituted 1,3,4-oxadiazole derivative to illustrate the principles of solvent selection.
Table 1: Solubility of a Hypothetical 2,5-Diphenyl-1,3,4-oxadiazole in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.01 | < 0.1 | Poor |
| Hexane | 0.1 | 0.5 | Poor |
| Toluene | 1.5 | 25.0 | Good |
| Ethanol | 0.8 | 20.5 | Excellent |
| Ethyl Acetate | 2.0 | 35.0 | Good |
| Acetone | 5.0 | 40.0 | Fair (High solubility at 20°C) |
Table 2: Effect of Temperature on the Solubility of a Hypothetical 2,5-Diphenyl-1,3,4-oxadiazole in Ethanol
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.2 |
| 20 | 0.8 |
| 40 | 3.5 |
| 60 | 10.2 |
| 78 (Boiling Point) | 20.5 |
Experimental Protocols
Detailed Protocol for the Recrystallization of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
This protocol provides a step-by-step guide for the purification of a common 1,3,4-oxadiazole derivative.
Materials:
-
Crude 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
-
Absolute Ethanol
-
Activated Charcoal (if necessary)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and filter flask for vacuum filtration
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a gravity funnel and a receiving Erlenmeyer flask by placing them on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the receiving flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C until a constant weight is achieved.[2]
Mandatory Visualization
Diagram 1: General Recrystallization Workflow
Caption: A general workflow for the purification of 1,3,4-oxadiazole derivatives by recrystallization.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon during recrystallization.
References
Technical Support Center: Enhancing the Solubility of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine for biological assays. Given that oxadiazole derivatives, particularly those with aryl substituents, often exhibit poor aqueous solubility, this guide offers systematic strategies to achieve concentrations suitable for accurate and reproducible experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The low water solubility of this compound can be attributed to its chemical structure. The presence of the methylphenyl (tolyl) group, an aromatic hydrocarbon, contributes to its lipophilic ('grease-ball') nature.[3] While the 1,3,4-oxadiazole ring and the amine group introduce some polarity, the overall molecule tends to be hydrophobic, leading to limited solubility in aqueous solutions like cell culture media and buffers.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often called "solvent shock" or "crashing out," occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble.[4][5] The sudden change in solvent polarity causes the compound to precipitate out of the solution. To prevent this, you can try serial dilutions, adding the stock solution dropwise while vortexing, or using pre-warmed media.[4] It is also crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[6][7]
Q3: Can I simply heat the solution to dissolve more of the compound?
A3: Gentle warming, for instance in a 37°C water bath, can aid in the dissolution of your compound in the initial solvent.[6] However, prolonged or excessive heating should be avoided as it may degrade the compound, especially for long-term storage or experiments. Always verify the thermal stability of your compound before applying heat.
Q4: My compound appears to be soluble initially, but I see precipitation in my cell culture plates after incubation. What could be the cause?
A4: Delayed precipitation can occur due to several factors.[4] The compound's concentration might be close to its solubility limit, and slight changes in temperature or pH during incubation can cause it to fall out of solution.[4][5] Interactions with components in the cell culture media, such as salts and proteins, can also lead to the formation of insoluble complexes over time.[4][5] Additionally, evaporation from the culture plates can increase the compound's concentration, leading to precipitation.[8]
Troubleshooting Guide: Compound Precipitation in Biological Assays
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Initial Stock Solution Preparation
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in 100% DMSO. | The compound may have limited solubility even in DMSO at the desired concentration. | Try gentle vortexing or brief sonication to aid dissolution.[6] If solubility is still an issue, consider preparing a less concentrated stock solution. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | "Solvent shock" due to rapid dilution and poor aqueous solubility. | Perform a serial dilution of the DMSO stock in 100% DMSO first before the final dilution into the aqueous medium.[6] Alternatively, add the stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing.[4] |
| Precipitation observed after freeze-thaw cycles of the stock solution. | The compound may not be stable in solution at low temperatures, or water may have been absorbed by the hygroscopic DMSO. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots in tightly sealed containers at -20°C or -80°C.[6] |
Working Solution in Cell Culture Media
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately after adding the compound to the media. | The final concentration of the compound exceeds its solubility limit in the media. | Decrease the final working concentration of the compound.[4] Determine the maximum soluble concentration by performing a solubility test. |
| Precipitation occurs after several hours or days in the incubator. | The compound may be unstable in the media over time, or it could be interacting with media components.[4] Evaporation can also concentrate the compound.[8] | Consider preparing fresh media with the compound more frequently. Ensure proper humidification in the incubator to minimize evaporation.[8] If interactions with media components are suspected, trying a different basal media formulation might help.[4] |
| pH of the media changes, leading to precipitation. | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[4] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently or use a different buffering system, being mindful of the impact on cell health.[4] |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for common techniques to improve the solubility of this compound.
Protocol 1: Preparation of a DMSO Stock Solution
-
Determine the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.[9]
-
Transfer the weighed compound to a sterile microcentrifuge tube or vial.[6]
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube.[6]
-
Facilitate dissolution by gently vortexing the tube.[6] If the compound does not dissolve completely, brief sonication in a water bath can be applied.[6] Gentle warming (e.g., 37°C) may also be used cautiously.[6]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]
-
Store the aliquots in tightly sealed containers at -20°C or -80°C.[6]
Protocol 2: Using Co-solvents to Improve Aqueous Solubility
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11]
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Select a biocompatible co-solvent . Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][]
-
Prepare an intermediate dilution of the stock solution in the chosen co-solvent.
-
Slowly add the intermediate dilution to the final aqueous buffer or cell culture medium while stirring to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent is low enough to not affect the biological assay (typically <1-5%).
Protocol 3: pH Modification to Enhance Solubility
The amine group in this compound suggests that its solubility may be pH-dependent. As a weak base, its solubility is expected to increase in acidic conditions where the amine group is protonated.[13][14]
-
Determine the pKa of the compound if possible (experimentally or through prediction software).
-
Prepare a series of buffers with different pH values (e.g., ranging from pH 5.0 to 7.4).
-
Add a small, consistent amount of the compound (or a concentrated stock in a minimal amount of organic solvent) to each buffer.
-
Equilibrate the solutions (e.g., by shaking or stirring for several hours).
-
Visually inspect for solubility and, if possible, quantify the concentration of the dissolved compound in the supernatant after centrifugation.
-
Use the buffer system that provides the best solubility while being compatible with your biological assay. It's crucial to consider the pH tolerance of the cells or biological system being studied.
Protocol 4: Employing Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[15][16][17]
-
Select a suitable cyclodextrin . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations due to its relatively high water solubility and low toxicity.[15]
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the this compound to the cyclodextrin solution.
-
Mix the solution thoroughly , which may involve stirring or sonication, to facilitate the formation of the inclusion complex.
-
Determine the optimal ratio of the compound to cyclodextrin that maximizes solubility without causing cellular toxicity.
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for troubleshooting precipitation issues.
Solubility Enhancement Strategies
Caption: Key strategies for improving compound solubility.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: How cyclodextrins encapsulate hydrophobic drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ajptonline.com [ajptonline.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Side-product analysis in the synthesis of 2-amino-1,3,4-oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-1,3,4-oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-amino-1,3,4-oxadiazoles, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 2-Amino-1,3,4-oxadiazole
-
Question: My reaction has resulted in a low yield or no formation of the expected 2-amino-1,3,4-oxadiazole. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in 2-amino-1,3,4-oxadiazole synthesis can arise from several factors. The choice of cyclizing agent, reaction conditions, and the nature of the starting materials are critical.
-
Inefficient Cyclodehydration/Desulfurization: The most common reason for low yield is the incomplete conversion of the acylsemicarbazide or acylthiosemicarbazide intermediate. The selection of an appropriate cyclizing agent is crucial. For the cyclodesulfurization of acylthiosemicarbazides, reagents like EDCI·HCl have been shown to be highly effective.[1]
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of starting materials, intermediates, or the final product. It is advisable to monitor the reaction temperature closely and use milder conditions where possible.
-
Substituent Effects: The electronic properties of the substituents on your starting materials can influence the reaction rate and yield. Electron-withdrawing groups on the aryl ring of an acylthiosemicarbazide have been observed to increase the yield of the corresponding 2-acylamino-1,3,4-oxadiazole.
Recommended Actions:
-
Optimize the Cyclizing Agent: If you are starting from an acylthiosemicarbazide, consider using EDCI·HCl in DMSO, which has been reported to give quantitative yields of the 2-amino-1,3,4-oxadiazole.[1]
-
Control Reaction Temperature: Start with milder temperature conditions and gradually increase if the reaction is not proceeding. For instance, a useful method for the synthesis of 2-acylamino-1,3,4-oxadiazoles utilizes potassium iodate as an oxidant in water at 60 °C.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Issue 2: Identification of an Unexpected Side-Product
-
Question: I have isolated a significant side-product along with my desired 2-amino-1,3,4-oxadiazole. How can I identify it?
-
Answer: The most common side-products in the synthesis of 2-amino-1,3,4-oxadiazoles are the corresponding 2-amino-1,3,4-thiadiazole or a 2-amino-1,2,4-triazol-3-one. Identification can be achieved through standard analytical techniques.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): The mass spectrum will reveal the molecular weight of the side-product. A 2-amino-1,3,4-thiadiazole will have a higher molecular weight than the corresponding oxadiazole due to the presence of a sulfur atom instead of an oxygen atom. A triazolone isomer will have the same molecular weight as the desired oxadiazole.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts in the NMR spectra will be different for the oxadiazole, thiadiazole, and triazolone rings.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in the triazolone will be a key distinguishing feature. The C-S bond in the thiadiazole will also have a characteristic absorption.
-
-
Issue 3: Predominant Formation of 2-Amino-1,3,4-thiadiazole
-
Question: My reaction is yielding the 2-amino-1,3,4-thiadiazole as the major product instead of the desired 2-amino-1,3,4-oxadiazole. Why is this happening and how can I favor the formation of the oxadiazole?
-
Answer: The formation of the 2-amino-1,3,4-thiadiazole is a common competing reaction, especially when starting from acylthiosemicarbazides. The choice of reagents and reaction conditions plays a pivotal role in directing the cyclization pathway.
-
Influence of Reagents: A study has shown that the choice of reagent can dramatically influence the product distribution.[1]
-
To favor the 2-amino-1,3,4-oxadiazole: Use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl) in Dimethyl sulfoxide (DMSO) as a desulfurizing agent has been shown to lead to the exclusive formation of the 2-amino-1,3,4-oxadiazole.[1]
-
To favor the 2-amino-1,3,4-thiadiazole: The use of p-Toluenesulfonyl chloride (p-TsCl) and triethylamine in N-methyl-2-pyrrolidone (NMP) as a dehydrating system strongly favors the formation of the 2-amino-1,3,4-thiadiazole.[1]
-
Quantitative Data on Reagent Influence:
-
| Starting Material | Reagent/Solvent System | Product Ratio (Oxadiazole:Thiadiazole) | Reference |
| Acylthiosemicarbazide | EDCI·HCl / DMSO | 100 : 0 | [1] |
| Acylthiosemicarbazide | p-TsCl, Triethylamine / NMP | 4 : 96 | [1] |
Issue 4: Potential Formation of a Triazolone Side-Product
-
Question: I suspect the formation of a 2-amino-1,2,4-triazol-3-one isomer as a side-product. What conditions might lead to its formation and how can I minimize it?
-
Answer: The formation of a 2-amino-1,2,4-triazol-3-one can occur due to a competitive intramolecular cyclization involving the amino group instead of the oxygen of the semicarbazide backbone.
-
Reaction Pathway Competition: The acylsemicarbazide intermediate can undergo two different cyclization pathways. The desired pathway leads to the 2-amino-1,3,4-oxadiazole, while the competing pathway results in the 2-amino-1,2,4-triazol-3-one.
-
Minimizing Triazolone Formation: The choice of a dehydrating agent that selectively promotes the desired cyclization is key. While specific quantitative data on the influence of different dehydrating agents on this specific side-product formation is limited, generally milder and more specific dehydrating agents are preferred over harsh, non-specific ones.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for the synthesis of 2-amino-1,3,4-oxadiazoles?
-
Q2: Which analytical techniques are essential for characterizing the final product and identifying impurities?
-
A2: A combination of techniques is recommended for full characterization. These include:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify products and side-products.
-
-
-
Q3: Are there any specific safety precautions I should take during the synthesis?
-
A3: Standard laboratory safety procedures should always be followed. Some reagents used in these syntheses, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are corrosive and react violently with water. These should be handled in a fume hood with appropriate personal protective equipment.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazole from Carboxylic Acid and Semicarbazide [5]
-
Dissolve the carboxylic acid (1 mmol) and semicarbazide hydrochloride (1 mmol) in phosphorus oxychloride (3 mL).
-
Reflux the mixture for 45 minutes.
-
Cool the reaction to room temperature and carefully add water (3 mL).
-
Reflux the mixture for an additional 4 hours.
-
Filter the hot solution and wash the solid with warm water.
-
Basify the filtrate with a saturated potassium hydroxide solution.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazole via Oxidative Cyclization of Semicarbazones
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially.
-
Stir the reaction mixture at 80 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, quench with a 5% sodium thiosulfate solution, and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competitive cationic pathways and the asymmetric synthesis of aryl-substituted cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclodehydration of Semicarbazides
Welcome to the technical support center for the cyclodehydration of semicarbazides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome poor yields and other challenges in the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of semicarbazide cyclodehydration?
A1: The cyclodehydration of semicarbazides and their thio-analogs (thiosemicarbazides) is a versatile method for synthesizing various five-membered heterocyclic compounds. The primary products include 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, depending on the starting materials and reaction conditions.
Q2: Why is my reaction yield consistently low?
A2: Low yields in cyclodehydration reactions can stem from several factors, including incomplete reaction, decomposition of starting materials or products, and formation of side products. Key parameters to investigate are the choice of cyclizing agent, reaction temperature, solvent, and reaction time. For instance, harsh dehydrating agents or excessively high temperatures can lead to degradation.
Q3: What are some common cyclizing agents for this reaction?
A3: A variety of reagents are used to effect cyclodehydration. Common choices include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), tosyl chloride, and iodine.[1][2] Milder and alternative reagents such as 1,3-dibromo-5,5-dimethylhydantoin and ceric ammonium nitrate have also been reported to give excellent yields.[1][3] The choice of agent can significantly impact the reaction outcome and yield.
Q4: Can the choice of solvent affect the reaction?
A4: Absolutely. The solvent plays a crucial role in the solubility of reactants and can influence the reaction pathway. Solvents like ethanol, water, and dioxane have been used, but in some cases, solvent-free conditions have proven unsuccessful.[4] The optimal solvent will depend on the specific substrates and cyclizing agent being used.
Q5: Are there any "green" or more environmentally friendly methods available?
A5: Yes, green chemistry approaches are being developed for these syntheses. Methods utilizing microwave irradiation or ultrasonication have been shown to reduce reaction times and, in some cases, improve yields.[5] Additionally, the use of less toxic reagents and solvents is an active area of research.
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Product
This is one of the most frequent issues encountered. The following guide provides a systematic approach to troubleshooting poor yields.
| Potential Cause | Troubleshooting Steps |
| Ineffective Cyclizing Agent | The chosen reagent may not be potent enough for your specific substrate. Consider switching to a stronger dehydrating agent (e.g., from acetic anhydride to POCl₃) or an alternative cyclizing agent reported to be effective for similar compounds. For the synthesis of 5-aryl(alkyl)-2-amino-1,3,4-oxadiazoles, tosyl chloride has been shown to give yields of 97-99% with the more reactive thiosemicarbazide derivatives.[1] |
| Suboptimal Reaction Temperature | The reaction may require higher or lower temperatures. If no reaction is observed, gradually increase the temperature. If degradation is suspected, try running the reaction at a lower temperature for a longer duration. Optimization studies have shown that varying the temperature can significantly impact yield.[4] |
| Inappropriate Solvent | The reactants may not be sufficiently soluble, or the solvent may be interfering with the reaction. Experiment with different solvents of varying polarity. Some reactions have shown significantly lower yields in solvents like water, ethanol, and acetone compared to others.[4] |
| Decomposition of Starting Material or Product | Semicarbazides or the resulting heterocyclic products can be unstable under harsh conditions (e.g., strong acid, high heat). Use milder reagents or reaction conditions. For example, iodine-mediated oxidative cyclization can be a milder alternative to using strong acids.[2][6] |
| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and adjust the reaction time accordingly. |
A logical workflow for troubleshooting low yield is presented below:
Problem 2: Formation of Multiple Products/Side Reactions
The formation of byproducts can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | For unsymmetrical semicarbazides, cyclization can occur at different positions, leading to isomeric products. The choice of cyclizing agent and reaction conditions can influence regioselectivity. For example, alkaline conditions often favor the formation of 1,2,4-triazoles from acylthiosemicarbazides.[7] |
| Side Reactions of Functional Groups | Reactive functional groups on the semicarbazide backbone may undergo side reactions. Protect sensitive functional groups before the cyclodehydration step and deprotect them afterward. |
| Reaction with Solvent | In some cases, the solvent may participate in the reaction. If this is suspected, switch to a non-reactive (aprotic) solvent. |
| Formation of Polymeric Byproducts | This can occur at high temperatures or with highly concentrated reaction mixtures. Try running the reaction under more dilute conditions. |
The generalized reaction pathway for the cyclodehydration of an acyl semicarbazide is depicted below, showing the potential for different product outcomes.
Quantitative Data Summary
The yield of cyclodehydration reactions is highly dependent on the chosen methodology. Below is a summary of reported yields for the synthesis of 1,3,4-oxadiazoles using different reagents.
| Starting Material | Cyclizing Agent/Method | Yield (%) | Reference |
| Acylthiosemicarbazides | Tosyl Chloride | 97-99 | [1] |
| Acylthiosemicarbazides | 1,3-dibromo-5,5-dimethylhydantoin | Excellent | [1] |
| N-acylhydrazone | Chloramine-T | 75.4 | [1] |
| Semicarbazones | Ceric Ammonium Nitrate | - | [3] |
| Thiosemicarbazide Derivatives | Microwave Irradiation | 85-90 | [5] |
| Thiosemicarbazide Derivatives | Ultrasonic Irradiation | 75-80 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles using Tosyl Chloride
This protocol is adapted from a method reported to give high yields, particularly with thiosemicarbazide precursors.[1]
Materials:
-
Acylsemicarbazide or Acylthiosemicarbazide (1 equivalent)
-
Tosyl Chloride (1.1 equivalents)
-
Pyridine (solvent)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acyl(thio)semicarbazide in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-1,3,4-oxadiazole.
Protocol 2: Green Synthesis of Thiadiazole Derivatives via Microwave Irradiation
This protocol is based on an environmentally friendly approach that offers high yields and short reaction times.[5]
Materials:
-
Thiosemicarbazide derivative (1 equivalent)
-
Appropriate cyclizing agent (e.g., concentrated sulfuric acid, a few drops)
-
Ethanol (solvent)
Procedure:
-
In a microwave-safe vessel, dissolve the thiosemicarbazide derivative in a minimal amount of ethanol.
-
Carefully add the cyclizing agent to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes). Caution: Microwave synthesis can lead to a rapid increase in pressure. Ensure the equipment is used correctly and safely.
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiadiazole derivative.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Dehydrating Agents (POCl3, TBTU) in 1,3,4-Oxadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3,4-oxadiazoles, focusing on the optimization of phosphorus oxychloride (POCl₃) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as dehydrating agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using POCl₃ for 1,3,4-oxadiazole synthesis?
A1: Common challenges include harsh reaction conditions, which can lead to the decomposition of sensitive starting materials or products, resulting in lower yields.[1] The use of excess POCl₃ can also complicate the work-up procedure, requiring careful neutralization and extraction. Additionally, for certain substrates, side reactions or incomplete cyclization may occur.
Q2: When is TBTU a better choice than POCl₃?
A2: TBTU is often preferred for its milder reaction conditions, making it suitable for substrates with sensitive functional groups.[2][3] It offers advantages such as simple and easy work-up procedures and is considered more environmentally benign.[2][3] TBTU is particularly effective for the cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles.[2][3]
Q3: I am getting a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely cause and how can I avoid it?
A3: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[1] This is particularly prevalent when using thiosemicarbazide precursors.[1][4] The formation of the thiadiazole can be competitive with the desired oxadiazole. To favor the oxadiazole, optimization of the cyclizing agent and reaction conditions is crucial. For instance, using TBTU for the cyclodesulfurization of thiosemicarbazides can provide good yields of the 2-amino-1,3,4-oxadiazole.[2] In some cases, using neat POCl₃ with a thiosemicarbazide intermediate can lead to a mixture of the 1,3,4-thiadiazole and 1,3,4-oxadiazole.[4]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or products under harsh conditions, and suboptimal reaction parameters (temperature, reaction time, solvent).[1] The purity of starting materials and reagents is also critical. For reactions involving POCl₃, ensuring the complete removal of moisture is important. For TBTU-mediated reactions, the choice of base and solvent can significantly impact the yield.[2]
Troubleshooting Guides
Issue 1: Low Yield in POCl₃-Mediated Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure stoichiometric amounts of reactants are used. |
| Degradation of Reactants/Products | - If substrates are heat-sensitive, consider using a milder dehydrating agent like TBTU.- Perform the reaction at a lower temperature for a longer duration. |
| Suboptimal Work-up | - Ensure complete removal of excess POCl₃ under reduced pressure before quenching with ice water.- Carefully neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) to pH 7-8.- Perform multiple extractions with an appropriate organic solvent to ensure complete product recovery. |
| Moisture in Reaction | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: By-product Formation in TBTU-Mediated Cyclodesulfurization
| Potential Cause | Troubleshooting Step |
| Formation of 1,3,4-Thiadiazole | - Optimize the amount of TBTU and base (e.g., DIEA).[2]- Ensure the reaction temperature is maintained as per the optimized protocol (typically around 50°C).[2]- While TBTU favors oxadiazole formation, purification by column chromatography may be necessary to remove any thiadiazole by-product. |
| Unreacted Thiosemicarbazide | - Increase the amount of TBTU (e.g., from 1.5 to 2.0 equivalents).- Extend the reaction time and monitor by TLC. |
| Complex Reaction Mixture | - Ensure the purity of the starting thiosemicarbazide.- Use a different solvent system. DMF is commonly used, but other polar aprotic solvents can be explored.[2] |
Data Presentation
Table 1: Comparison of Dehydrating Agents for 2-Amino-1,3,4-oxadiazole Synthesis from Thiosemicarbazide
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBTU | DIEA | DMF | 50 | Varies | 40-90 | [2] |
| DIC | DIEA | DMF | 50 | Varies | 85 | [2] |
| DCC | DIEA | DMF | 50 | Varies | 50 | [2] |
| CDI | DIEA | DMF | 50 | Varies | 63 | [2] |
Table 2: Yields of 2,5-Disubstituted-1,3,4-oxadiazoles using POCl₃
| R Group 1 | R Group 2 | Yield (%) | Reference |
| 4-Pyridyl | 4-Chlorophenyl | 85 | |
| 4-Pyridyl | 4-Methoxyphenyl | 82 | |
| 4-Pyridyl | 4-Nitrophenyl | 78 | |
| Phenyl | 2,4-Dichlorophenyl | 66 | [5] |
| Phenyl | 4-Bromophenyl | 62 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using POCl₃
This protocol is a general method for the cyclodehydration of 1,2-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid.[5][6]
Materials:
-
Acid hydrazide (1 equivalent)
-
Carboxylic acid (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (used as both reagent and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the acid hydrazide (0.01 mol) and the aromatic acid (0.01 mol).
-
Carefully add phosphorus oxychloride (10 mL) to the mixture.
-
Heat the reaction mixture to reflux on a water bath for 6-9 hours. Monitor the progress of the reaction by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the cooled reaction mixture into crushed ice with constant stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.[5]
Protocol 2: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles using TBTU
This protocol describes the cyclodesulfurization of a thiosemicarbazide intermediate.[2]
Materials:
-
Thiosemicarbazide (1 equivalent)
-
TBTU (1.5 equivalents)
-
Diisopropylethylamine (DIEA) (1 equivalent)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the thiosemicarbazide (1 mmol), TBTU (1.5 mmol), and DIEA (1 mmol).
-
Add DMF (3 mL) to the mixture with magnetic stirring.
-
Heat the reaction mixture to 50°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (DMF) in vacuo.
-
Extract the residue with water.
-
Isolate the resulting solid by filtration, wash with methanol, and dry.
-
Further purify the product by recrystallization from methanol.
Mandatory Visualization
Caption: Decision workflow for selecting a dehydrating agent.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce reaction time in microwave-assisted oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize microwave-assisted oxadiazole synthesis, with a focus on reducing reaction times and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for oxadiazole synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods.[1][2] The primary benefits include a drastic reduction in reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity.[1][2][3][4][5] Microwave heating is also more energy-efficient and aligns with the principles of green chemistry by often allowing for solvent-free reactions or the use of environmentally benign solvents.[2][4][6]
Q2: How does microwave heating accelerate the reaction rate?
A2: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This avoids the slower process of thermal conduction seen in conventional heating with an oil bath. This direct energy transfer allows for precise temperature control and can overcome activation energy barriers more efficiently, thus accelerating the reaction.[3][4]
Q3: Can I use my domestic microwave for these syntheses?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with features for safety and precise control of reaction parameters such as temperature, pressure, and power.[1] These systems allow for reproducible results and can safely handle the pressures that may build up in sealed reaction vessels.[1][4]
Q4: What are the key parameters to optimize for reducing reaction time?
A4: The key parameters to optimize are temperature, reaction time, and microwave power. The choice of solvent, coupling agents, and catalysts also plays a crucial role. For instance, solvent-free conditions or the use of high-boiling point polar solvents that efficiently absorb microwave energy can significantly shorten reaction times.[5]
Q5: Is it possible to perform microwave-assisted oxadiazole synthesis without a solvent?
A5: Yes, solvent-free or "dry media" synthesis is a significant advantage of microwave-assisted chemistry.[5] In these reactions, the reactants absorb the microwave energy directly, which can lead to very short reaction times and a simplified work-up procedure, as there is no solvent to remove.[3][4] This approach is also environmentally friendly.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Oxadiazole
-
Possible Cause: Inefficient cyclodehydration of the intermediate. This is a common bottleneck in 1,2,4-oxadiazole synthesis from O-acyl amidoximes.[7]
-
Solution:
-
Increase the reaction temperature in increments of 10-20°C. Microwave heating allows for temperatures well above the solvent's boiling point in a sealed vessel.[1]
-
Increase the microwave irradiation time. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[1]
-
Ensure the use of an appropriate coupling agent or dehydrating agent. For 1,3,4-oxadiazoles, reagents like POCl₃ or acetic anhydride are common.[5][8] For 1,2,4-oxadiazoles, coupling agents like HBTU or polymer-supported carbodiimide can be effective.[9]
-
-
Possible Cause: Degradation of starting materials or product at high temperatures.
-
Solution:
-
Lower the reaction temperature and potentially increase the reaction time.
-
Screen different solvents to find one that allows for efficient heating at a lower temperature.
-
-
Possible Cause: Incorrect stoichiometry of reactants.
-
Solution:
-
Verify the purity of your starting materials.
-
Experiment with slight excesses of one of the reactants, such as the carboxylic acid or acylating agent.[1]
-
Issue 2: Formation of Significant Side Products
-
Possible Cause: Hydrolysis of the O-acyl amidoxime intermediate back to the starting materials.
-
Solution:
-
Ensure anhydrous (dry) conditions, especially for the cyclodehydration step. Use dry solvents and reagents.[7]
-
-
Possible Cause: For 1,2,4-oxadiazoles, a Boulton-Katritzky rearrangement may occur, especially with 3,5-disubstituted derivatives, leading to isomeric heterocyclic products.[7]
-
Solution:
-
Use neutral and anhydrous conditions for the reaction workup and purification.
-
Avoid excessive heat during purification.[7]
-
Issue 3: Reaction Does Not Go to Completion
-
Possible Cause: Insufficient microwave power or inefficient heating of the reaction mixture.
-
Solution:
-
Ensure the reaction mixture contains a polar solvent or a component that absorbs microwave energy efficiently. If the reactants themselves are not polar, a small amount of a polar, high-boiling solvent can be added.
-
Increase the microwave power setting. However, be mindful of pressure limits in the reaction vessel.
-
Data on Reaction Conditions
Microwave-assisted synthesis significantly reduces reaction times compared to conventional methods. Below is a summary of typical reaction conditions for the synthesis of different oxadiazole isomers.
| Oxadiazole Type | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (hr) |
| 1,2,4-Oxadiazole | Carboxylic Acid, Amidoxime | PS-Carbodiimide/HOBt | Dioxane | 150 | 15 | 83 | >24 |
| 1,2,4-Oxadiazole | Carboxylic Acid, Amidoxime | HBTU/DIEA | Dioxane | 150 | 15 | 75-92 | >24 |
| 1,3,4-Oxadiazole | Isoniazid, Aromatic Aldehyde | DMF (catalytic) | None | - (300 W) | 3 | High | - |
| 1,3,4-Oxadiazole | Hydrazide, Carboxylic Acid | POCl₃ | None | - (160 W) | 5 | 75-88 | 4-5 |
| 1,3,4-Oxadiazole | Acyl Hydrazide, N-protected Amino Acid | POCl₃ | None | - (100 W) | 10 | 85-96 | - |
Data compiled from multiple sources for illustrative purposes.[3][8][9]
Experimental Protocols
General Protocol for Microwave-Assisted 1,2,4-Oxadiazole Synthesis[1]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 equivalents) and a suitable coupling agent (e.g., HOBt, 1.1 equivalents) in an anhydrous solvent (e.g., dioxane, DMF).
-
Activation: Add a polymer-supported carbodiimide or a soluble carbodiimide and an organic base (e.g., DIEA, 2.0-3.0 equivalents) to the mixture. Stir for 5 minutes at room temperature.
-
Amidoxime Addition: Add the amidoxime (1.0 equivalent) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-160°C) for a specified time (usually 10-30 minutes).[1] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
General Protocol for Microwave-Assisted 1,3,4-Oxadiazole Synthesis[8][9]
-
Reagent Preparation: In a microwave-safe reaction vessel, mix the acid hydrazide (1 equivalent) and the carboxylic acid (1 equivalent).
-
Cyclizing Agent: Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃, a few drops to 5 mL).
-
Microwave Irradiation: Place the unsealed or sealed (depending on the scale and setup) vessel in the microwave reactor. Irradiate at a set power (e.g., 100-300 W) for a short duration (typically 3-10 minutes).[3][8] Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the mixture with a base solution (e.g., 5% sodium bicarbonate).
-
Isolation and Purification: Collect the resulting solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Managing thermal stability issues with 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and thermal stability of this compound. As a specialized aromatic heterocyclic compound, understanding its properties is crucial for successful experimental outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions, and best-practice protocols to support your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and handling of this compound.
Q1: What is the general thermal stability of the 1,3,4-oxadiazole ring system?
The 1,3,4-oxadiazole ring is known for its good thermal and chemical stability.[1] This stability is attributed to its aromatic character. Many 1,3,4-oxadiazole derivatives are synthesized using methods that involve heating, indicating their resilience at elevated temperatures.[2][3] For instance, some energetic materials based on this ring system are considered for practical use only if their decomposition temperatures exceed 150°C.[4]
Q2: Is there a known melting point for this compound?
Q3: How should I properly store this compound to ensure its stability?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight and sources of heat. Keep the container tightly sealed to prevent moisture absorption and atmospheric contamination. For long-term storage, refrigeration may be considered, but ensure the container is brought to room temperature before opening to prevent condensation.
Q4: What are the expected decomposition products of 2-amino-1,3,4-oxadiazoles under thermal stress?
The exact decomposition pathway for this compound under thermal stress is not detailed in the available literature. However, for heterocyclic compounds, thermal decomposition often involves the cleavage of the heterocyclic ring. Given the presence of the amino group, thermal degradation could also potentially involve reactions of this functional group. It is important to note that the 1,3,4-oxadiazole ring is generally considered to be thermally stable.[1]
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and application of this compound.
Problem 1: Low Yield During Synthesis
Low yields in the synthesis of 5-aryl-2-amino-1,3,4-oxadiazoles can arise from several factors.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Incomplete Cyclization | Optimize reaction time and temperature. Ensure the use of an effective dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.[3] | The formation of the 1,3,4-oxadiazole ring is a dehydration reaction. Insufficient heat or time, or a weak dehydrating agent, will result in incomplete conversion of the intermediate to the final product. |
| Side Reactions | If using a thiosemicarbazide precursor, be mindful of the potential for 1,3,4-thiadiazole formation.[5] Use non-sulfur-containing reagents where possible. | Sulfur-containing reagents can lead to the formation of the corresponding thiadiazole as a significant by-product, thereby reducing the yield of the desired oxadiazole.[5] |
| Degradation of Starting Materials or Product | Avoid harsh reaction conditions, such as excessively high temperatures or strong acidic/basic media, unless specified by a validated protocol.[5] | While the 1,3,4-oxadiazole ring is stable, the starting materials or the final product's peripheral functional groups may be sensitive to extreme conditions, leading to degradation and reduced yield.[5] |
Problem 2: Presence of Impurities in the Final Product
The presence of impurities can significantly impact the outcome of downstream applications.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC). Purify the crude product using column chromatography or recrystallization. | Incomplete reactions will leave starting materials in the final mixture. Proper purification techniques are essential to isolate the desired compound. |
| Formation of Isomers or By-products | Carefully control reaction conditions (temperature, stoichiometry). Characterize the product thoroughly using NMR, IR, and Mass Spectrometry to identify any unexpected species. | Side reactions can lead to the formation of structural isomers or other by-products. For instance, in some oxadiazole syntheses, rearrangement reactions can lead to more stable heterocyclic isomers.[5] |
| Solvent Contamination | Ensure the use of dry solvents and proper drying of the final product under vacuum. | Residual solvent can act as an impurity and may interfere with subsequent reactions or characterization. |
Problem 3: Discoloration of the Compound Upon Heating
Discoloration can be an indicator of thermal decomposition or reaction with impurities.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Thermal Degradation | Determine the thermal stability of your compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) (see Protocol 1). Avoid heating the compound above its decomposition temperature. | Exceeding the thermal stability limit of the compound will lead to its decomposition, which is often accompanied by a change in color. |
| Oxidation | Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially at elevated temperatures. | The amino group can be susceptible to oxidation, which can be accelerated by heat and the presence of oxygen, leading to colored by-products. |
| Reaction with Trace Impurities | Ensure high purity of the compound and solvents. Trace acidic or basic impurities can catalyze degradation reactions at elevated temperatures. | Impurities can lower the decomposition temperature of a compound or catalyze side reactions that produce colored species. |
III. Experimental Protocols
This section provides standardized protocols for assessing the thermal stability of this compound.
Protocol 1: Determination of Thermal Stability using TGA and DSC
This protocol outlines the steps to determine the decomposition temperature and melting point of the compound.
Objective: To quantitatively assess the thermal stability of this compound.
Materials:
-
This compound sample (high purity)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean TGA/DSC pan.
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from room temperature to a temperature well above the expected decomposition point (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
-
DSC Analysis:
-
Place the sample pan in the DSC instrument.
-
Use an empty pan as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks will indicate phase transitions such as melting, while exothermic peaks may indicate decomposition.
-
Data Interpretation:
-
TGA Thermogram: The temperature at which a significant weight loss begins is the decomposition temperature.
-
DSC Thermogram: A sharp endothermic peak corresponds to the melting point of the compound. Broad exothermic peaks often indicate decomposition.
IV. Visualizations
Workflow for Assessing Thermal Stability
Caption: Troubleshooting workflow for thermal stability issues.
Relationship between Synthesis and Product Quality
Caption: Factors influencing the outcome of synthesis.
V. References
-
Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(4), M1013. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting by-product formation in oxadiazole synthesis. Available at: --INVALID-LINK--
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Song, M.-M., Wu, K.-L., Zhu, L., Zheng, J., & Xu, Y. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3058. Available at: --INVALID-LINK--
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
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de Oliveira, R. B., de Fátima, Â., & Guedes, G. P. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. ARKIVOC, 2015(7), 131-144.
-
Wang, R., Li, H., & Zhang, J. (2020). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 25(21), 5029. Available at: --INVALID-LINK--
-
Song, M.-M., Wu, K.-L., Zhu, L., Zheng, J., & Xu, Y. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3058. Available at: --INVALID-LINK--
-
Diana, G. D., Yarinsky, A., Zalay, E. S., Calvert, D. N., & Pancorbo, S. (1978). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 21(9), 889-894.
-
Kumar, D., Sundaree, M. S., & Johnson, E. O. (2011). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2011, 275891. Available at: --INVALID-LINK--
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Szałaj, N., Szymańska, E., & Kałafut, J. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7794. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Szałaj, N., Szymańska, E., & Kałafut, J. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7629. Available at: --INVALID-LINK--
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Králová, P., Malíková, V., Huszár, M., Janoušek, J., Soukup, O., & Janovec, L. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. Available at: --INVALID-LINK--
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Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available at: --INVALID-LINK--
-
Rivera, N. R., Gessner, R. K., & Forsyth, C. J. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Organic Letters, 8(20), 4473-4475.
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da Silva, A. C. B., Ferreira, M. L., & da Silva, F. de C. (2019). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 131, 263-273.
-
Králová, P., Malíková, V., Huszár, M., Janoušek, J., Soukup, O., & Janovec, L. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. Available at: --INVALID-LINK--
-
Szałaj, N., Szymańska, E., & Kałafut, J. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7729. Available at: --INVALID-LINK--
-
Gintant, O., Pokrovska, N., & Vovk, M. (2020). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemistry & Chemical Technology, 14(3), 333-337.
-
Patel, H., Sharma, T., & Shaikh, M. (2019). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 12(4), 1-10.
-
Santa Cruz Biotechnology. (n.d.). 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from --INVALID-LINK--
-
Chemical Synthesis Database. (n.d.). 3-(4-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Retrieved from --INVALID-LINK--
-
Chemical Synthesis Database. (n.d.). 5-ethyl-3-(4-methylphenyl)-4,5-dihydro-1,2,4-oxadiazole. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from --INVALID-LINK--
-
Gouveia, M., & Griesser, U. J. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences, 101(1), 29-48.
-
ResearchGate. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). DSC traces of polyhydrazide 5 and poly(1,3,4-oxadiazole) 11 with a.... Retrieved from --INVALID-LINK--
References
- 1. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Assay Conditions for Consistent IC50 Values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their assay conditions for obtaining consistent and reproducible IC50 values.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values inconsistent across experiments?
Inconsistent IC50 values can stem from a combination of biological and technical factors.[1] It is critical to standardize your experimental protocol and carefully control variables that can influence a drug's apparent potency. Common sources of variability include:
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Cell-Based Factors: This includes cell line misidentification, contamination, high passage numbers leading to genetic drift, and variations in cell health and confluency.[1]
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Experimental Conditions: Fluctuations in incubator temperature and CO2 levels, inconsistent cell seeding densities, and variations in drug exposure time can all contribute to variability.[1]
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Reagent and Assay Variability: Improper storage and handling of compounds, batch-to-batch variations in media and supplements, and the choice and execution of the cell viability assay can lead to inconsistent results.[1]
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Data Analysis: The use of different methods and software for IC50 calculation can also result in discrepancies.[1]
Q2: How much variability in IC50 values is considered acceptable?
The acceptable range of variability can depend on the specific cell line, assay, and therapeutic agent being tested. However, a 2-3 fold variation is often considered acceptable for many cell-based assays. If your IC50 values are varying by an order of magnitude or more, it strongly indicates an underlying issue in your experimental setup that needs to be addressed.[1]
Q3: My IC50 value is different from what is reported in the literature. Should I be concerned?
It is not uncommon for IC50 values to differ between laboratories, even for the same cell line and compound.[1] This can be due to subtle differences in experimental protocols, such as the specific cell viability assay used, the passage number of the cells, or the source of the reagents.[1] If your results are consistent within your own experiments, it is best to rely on your empirically determined IC50 value. However, a significant deviation of several orders of magnitude may warrant a thorough investigation of your experimental conditions.[1]
Q4: How does cell seeding density affect IC50 values?
Cell seeding density is a critical parameter that can significantly impact IC50 values.[2][3] Generally, higher cell densities can lead to increased chemoresistance and consequently, higher IC50 values.[2][3][4] This phenomenon, known as density-dependent chemoresistance, has been observed across multiple cancer cell lines and chemotherapeutic agents.[3] Therefore, it is crucial to optimize and maintain a consistent cell seeding density across all experiments to ensure reproducibility.[5]
Q5: What is the impact of incubation time on IC50 determination?
The duration of drug exposure can significantly influence the resulting IC50 value.[6] Longer incubation times may lead to lower IC50 values, especially for compounds whose effects accumulate over time.[6][7] It is essential to standardize the incubation period across all assays to ensure that the results are comparable.[1][5] For certain types of inhibitors, such as slow-binding or irreversible inhibitors, a pre-incubation step with the enzyme before adding the substrate may be necessary to obtain an accurate assessment of potency.[8][9]
Q6: How does the choice of cell viability assay affect IC50 values?
Different cell viability assays measure different aspects of cell health and can therefore produce varying IC50 values.[6] For example, MTT assays, which measure metabolic activity, can sometimes be influenced by changes in cell proliferation rates during the experiment, leading to potential inaccuracies.[2][4] In contrast, ATP-based assays, like CellTiter-Glo, quantify the amount of ATP present as an indicator of metabolically active cells and can sometimes provide more consistent results.[10] The choice of assay should be carefully considered and kept consistent throughout a study.
Q7: What is the effect of DMSO concentration on IC50 values?
Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can also affect cell viability and enzyme activity, thereby influencing IC50 values.[11][12] High concentrations of DMSO can be toxic to cells and may also cause non-specific inhibition of enzymes.[12][13][14] It is recommended to keep the final DMSO concentration in cellular assays below 0.5% and to include appropriate vehicle controls in all experiments.[5]
Troubleshooting Guides
Problem 1: High variability in IC50 values between replicate experiments.
This is a frequent issue that often points to inconsistencies in the experimental workflow.[1]
| Potential Cause | Troubleshooting Action |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.[1] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a reliable method for cell counting and dispense cells accurately into each well.[5][15] |
| Variable Incubation Times | Standardize the drug incubation period precisely across all experiments.[1] |
| Inconsistent Assay Procedure | Ensure all steps of the cell viability assay (e.g., reagent addition, incubation times, and plate reading) are performed consistently.[1] |
| Plate Edge Effects | The outer wells of microplates are more prone to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[5] |
Problem 2: IC50 values are consistently higher or lower than expected.
This could indicate a systemic issue with your reagents, cell line, or the assay itself.
| Potential Cause | Troubleshooting Action |
| Compound Instability or Precipitation | Visually inspect for any precipitation after diluting the compound stock into the assay buffer. Ensure that the compound is stable under the experimental conditions and stored correctly.[5] |
| Cell Line Resistance or Sensitivity | Cells can develop resistance to drugs over time, especially at high passage numbers. Use low-passage, authenticated cell lines. Conversely, some cell lines may be inherently more sensitive.[1] |
| Incorrect ATP Concentration (for kinase assays) | For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km value for the kinase for consistent results.[5][16] |
| Assay Interference | Some compounds can interfere with the assay readout (e.g., autofluorescence). Run appropriate controls, such as the compound in the absence of cells or enzyme, to check for interference.[17] |
Experimental Protocols
Protocol 1: Standardized Cell-Based IC50 Determination using an MTT Assay
This protocol provides a generalized workflow for determining the IC50 of a compound on adherent cells.
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Cell Seeding:
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Culture cells to approximately 80% confluency.[18]
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Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
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Count cells accurately using a hemocytometer or automated cell counter.
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Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well in 100 µL) and plate into a 96-well plate.[10]
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Incubate for 24 hours to allow for cell attachment.[10]
-
-
Drug Treatment:
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Prepare a stock solution of the test compound in DMSO.
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Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.
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Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
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Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][19]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
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Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
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Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
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Normalize the absorbance data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[10]
-
Visualizations
Caption: Figure 1. A generalized workflow for determining IC50 values in cell-based assays.
Caption: Figure 2. A logical workflow to diagnose sources of inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. reddit.com [reddit.com]
- 8. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Production of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound and related 5-aryl-2-amino-1,3,4-oxadiazoles involve the cyclization of a suitable precursor. Key routes include:
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Oxidative cyclization of 1-(3-methylbenzoyl)thiosemicarbazide: This is a widely used and scalable method where the thiosemicarbazide precursor is oxidized to form the oxadiazole ring.[1][2][3][4] Common oxidizing agents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), iodine, and bromine in acetic acid.[5]
-
Cyclodehydration of 1-(3-methylbenzoyl)semicarbazide: This method involves the removal of a water molecule from the semicarbazide precursor to facilitate ring closure. Dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride are often employed.[6][7]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound can present several challenges:
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Exothermic Reactions: The oxidative cyclization step can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling and Safety: Some reagents used in these syntheses, such as phosphorus oxychloride and bromine, are hazardous and require specialized handling procedures at a larger scale.[6] DBDMH is a strong oxidizing agent and requires careful handling to avoid contact with combustible materials.
-
Product Purification: Isolation and purification of the final product can be challenging due to the potential for side products and the need to remove unreacted starting materials and reagents. Recrystallization and column chromatography are common purification methods.
-
Impurity Profile: The impurity profile may change with scale. It is crucial to identify and control the formation of potential impurities to ensure the quality of the final product.
Q3: What are some common side reactions and byproducts to be aware of?
A3: A common impurity in the synthesis of 1,3,4-oxadiazoles from thiosemicarbazide precursors is the corresponding 1,3,4-thiadiazole.[8] Depending on the reaction conditions, other side products may include unreacted starting materials and intermediates.
Q4: Are there any "green" or more environmentally friendly synthetic approaches?
A4: Research is ongoing into greener synthetic methods for 1,3,4-oxadiazoles. Some approaches focus on using less hazardous reagents and solvents, as well as developing catalytic methods to reduce waste. Microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective cyclizing/oxidizing agent. 4. Incorrect reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Ensure the reaction temperature is appropriate for the chosen method. Some methods require heating, while others proceed at room temperature. 3. Verify the quality and reactivity of the cyclizing or oxidizing agent. 4. For oxidative cyclization with DBDMH, ensure the reaction is not being quenched by excessive moisture. |
| Presence of Impurities in the Final Product | 1. Formation of the corresponding 1,3,4-thiadiazole as a byproduct.[8] 2. Unreacted starting materials (e.g., 1-(3-methylbenzoyl)thiosemicarbazide). 3. Side reactions due to incorrect stoichiometry or temperature. | 1. Optimize the reaction conditions (e.g., choice of oxidant, temperature) to favor the formation of the oxadiazole. 2. Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography. 3. Ensure accurate measurement of all reagents. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Oily or non-crystalline product. 3. Presence of persistent impurities. | 1. If the product is soluble, concentrate the reaction mixture under reduced pressure. The product may precipitate upon cooling or with the addition of a non-solvent. 2. Attempt to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the pure product. If the product remains oily, purification by column chromatography is recommended. 3. Multiple recrystallizations or careful column chromatography may be necessary to remove stubborn impurities. |
| Scale-up Issues (e.g., Poor Yield, Exotherm) | 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots" and side reactions. 3. Changes in reaction kinetics at a larger scale. | 1. Use a reactor with efficient heat exchange capabilities. Consider a jacketed reactor with a suitable heating/cooling fluid. 2. Ensure adequate agitation throughout the reaction. 3. Perform a pilot run at an intermediate scale to identify and address potential scale-up issues before moving to full-scale production. |
Experimental Protocols
Synthesis of this compound via Oxidative Cyclization (Adapted from a general procedure for 5-aryl-2-amino-1,3,4-oxadiazoles)
This protocol is adapted from established methods for the synthesis of analogous compounds and provides a general guideline. Optimization may be required for specific laboratory conditions and scale.
Step 1: Synthesis of 1-(3-methylbenzoyl)thiosemicarbazide
-
To a solution of 3-methylbenzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add thiosemicarbazide (1 equivalent).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the precipitated solid is filtered, washed with the solvent, and dried to yield 1-(3-methylbenzoyl)thiosemicarbazide.
Step 2: Oxidative Cyclization to this compound
-
Suspend the 1-(3-methylbenzoyl)thiosemicarbazide (1 equivalent) in a suitable solvent like dichloromethane (DCM) or methanol.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-1.0 equivalents) portion-wise to the suspension while maintaining the temperature. The addition can be exothermic.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with a saturated sodium bicarbonate solution.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Quantitative Data for a similar synthesis (5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methanamine): [1][9]
| Reactant 1 | Reactant 2 | Dehydrating Agent | Temperature | Time | Yield |
| p-Toluic hydrazide (1.00 g, 6.65 mmol) | Glycine (0.499 g, 6.65 mmol) | Polyphosphoric acid (20 g) | 120 °C then 160 °C | 2 h then 12 h | 87% |
Note: This data is for a related compound and serves as an example of typical reaction conditions and yields for this class of synthesis.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A typical two-step workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine Against the NCI-60 Cell Line Panel
Abstract
The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on validating the anticancer activity of a novel compound, 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, utilizing the National Cancer Institute's (NCI) 60-cell line screen. While public screening data for this specific compound is not available, this document will serve as a complete methodological guide. To illustrate data interpretation and comparative analysis, we will use publicly available data from a closely related analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which has been evaluated under the NCI protocol.[3][4] We will detail the experimental workflow from compound submission to data analysis, including the strategic use of the NCI's COMPARE algorithm and comparison with standard-of-care chemotherapeutics.
Introduction: The Promise of 1,3,4-Oxadiazole Derivatives in Oncology
The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents due to its diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Derivatives of this scaffold have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of crucial enzymes (e.g., kinases, histone deacetylases), growth factors, and key signaling pathways involved in cancer progression.[2]
The specific compound of interest, this compound, represents a promising candidate for investigation. Its validation requires a systematic and robust screening approach. The NCI-60 screen, established in the early 1990s, remains a powerful public resource for this purpose. It provides a platform to test compounds against 60 distinct human cancer cell lines, representing nine different tissue types, thereby generating a unique "fingerprint" of a compound's activity.[5][6] This guide outlines the definitive workflow for leveraging this platform to validate our target compound.
Part 1: Strategic Framework - The NCI-60 Screening Protocol
The NCI's Developmental Therapeutics Program (DTP) employs a two-stage screening process to identify and characterize novel anticancer agents.[5][7] This tiered approach is designed to efficiently identify active compounds for more detailed investigation.
Stage 1: The One-Dose Screen Initially, a compound is tested at a single, relatively high concentration (typically 10⁻⁵ M) across all 60 cell lines.[3] The primary output is the Growth Percent (GP) . A GP value of 100 indicates no growth inhibition, while a value of 0 signifies no net growth during the experiment. Negative values indicate cell death.[3] Compounds that meet specific threshold criteria (e.g., significant growth inhibition in a minimum number of cell lines) are advanced to the next stage.[3]
Stage 2: The Five-Dose Screen Promising compounds are subsequently evaluated over a 5-log concentration range. This detailed analysis allows for the calculation of three key dose-response parameters:
-
GI₅₀ (Growth Inhibition 50): The concentration required to inhibit cell growth by 50%. This is a measure of the compound's cytostatic effect.
-
TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.
-
LC₅₀ (Lethal Concentration 50): The concentration that results in a 50% reduction in the initial cell number, indicating a net cell loss (cytotoxicity).[5]
This multi-parameter output provides a nuanced understanding of a compound's antiproliferative profile.
Part 2: Experimental Methodology
The protocol described here is based on the standardized procedures of the NCI's Developmental Therapeutics Program.[5]
Protocol: Compound Preparation and Submission for NCI-60 Screening
-
Compound Purity and Quantity: Ensure the test compound, this compound, is of high purity (>95%), confirmed by methods such as NMR and LC/MS.[8] A minimum of 10-20 mg is typically required for comprehensive screening.
-
Solubilization: Prepare a stock solution of the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). A common stock concentration for submission is 4 mM for the initial one-dose screen.[3]
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Submission: The compound is submitted to the NCI DTP. Researchers can find detailed instructions on the official NCI DTP website (dtp.cancer.gov).[7] The program accepts compounds from academic and commercial entities worldwide for screening at no cost to the provider.[7]
-
NCI Screening Protocol (SRB Assay):
-
Cell Plating: The 60 cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[3] Plates are incubated for 24 hours.
-
Time Zero (Tz) Measurement: After 24 hours, a set of plates is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.
-
Drug Addition: The test compound is added to the remaining plates from the stock solution, either at a single concentration (10⁻⁵ M) or across a five-log dilution series.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation and Staining: After incubation, cells are fixed in situ with cold TCA. The supernatant is discarded, and the plates are washed. Sulforhodamine B (SRB), a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, is added to stain the cells. Unbound dye is washed away with 1% acetic acid.
-
Measurement: The bound SRB dye is solubilized with a Tris base solution, and the absorbance is read on an automated plate reader at a specific wavelength. The absorbance is directly proportional to the total protein mass, which reflects the cell population.
-
Calculation: The GI₅₀, TGI, and LC₅₀ values are calculated for each cell line using the absorbance measurements from the test wells (Ti), the time zero wells (Tz), and the control (no drug) wells (C).[3]
-
Part 3: Data Analysis and Interpretation (A Case Study Approach)
As NCI-60 data for this compound is not publicly available, we will analyze the reported activity of a structurally similar analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Compound 4s) , from a study by Ahsan et al. (2014) to demonstrate the interpretation process.[3][4] This compound showed significant activity in the NCI one-dose assay.[3][4]
Table 1: Representative One-Dose Screening Data for Analogue Compound 4s (Data is illustrative, based on the findings reported in Ahsan et al., 2014 where it exhibited a mean growth percent of 62.61 across all cell lines)[3][4]
| Cancer Panel | Cell Line | Growth Percent (GP) at 10⁻⁵ M | Interpretation |
| Leukemia | K-562 | 18.22 | Strong Growth Inhibition |
| SR | 25.50 | Strong Growth Inhibition | |
| Melanoma | MDA-MB-435 | 15.43 | Very Strong Growth Inhibition |
| SK-MEL-5 | 45.10 | Moderate Growth Inhibition | |
| Colon Cancer | HCT-15 | 39.77 | Significant Growth Inhibition |
| HT29 | 58.90 | Moderate Growth Inhibition | |
| Breast Cancer | T-47D | 34.27 | Significant Growth Inhibition |
| MCF7 | 65.30 | Low Growth Inhibition | |
| CNS Cancer | SF-295 | 72.80 | Low Growth Inhibition |
Interpretation Insights: The data in Table 1 reveals a distinct pattern of activity for the analogue compound. It shows high efficacy against specific leukemia (K-562) and melanoma (MDA-MB-435) cell lines, with GP values well below 50.[4] This pattern of differential sensitivity is the "fingerprint" that is crucial for further analysis. The lower the GP value, the more effective the compound is against that particular cell line at the tested concentration.
Part 4: Comparative Analysis and Mechanistic Hypothesis
A key advantage of the NCI-60 screen is the ability to compare the activity pattern of a new compound to a vast database of over 100,000 previously tested chemicals, including approved drugs.[5]
The COMPARE Algorithm The COMPARE algorithm is a pattern-recognition tool that calculates a Pearson correlation coefficient between the activity fingerprint (e.g., the set of 60 GI₅₀ values) of a "seed" compound (our test agent) and every other compound in the NCI database.[5][9] A high correlation suggests that the compounds may share a common mechanism of action, even if they are structurally unrelated.[5][9]
Comparison with Standard Anticancer Agents To put the activity of our compound class into perspective, we can compare its potential efficacy with that of established drugs like Paclitaxel (a microtubule stabilizer) and Doxorubicin (a topoisomerase II inhibitor).[10]
Table 2: Conceptual Comparison of an Active Oxadiazole Analogue with Standard Drugs (GI₅₀ values are represented conceptually for comparison; actual values vary. Molar concentrations are -log10(M). Higher values indicate greater potency.)
| Cell Line | Tissue of Origin | Active Oxadiazole Analogue (Hypothetical GI₅₀) | Paclitaxel (Mean GI₅₀) | Doxorubicin (Mean GI₅₀) |
| K-562 | Leukemia | ~ 6.5 | ~ 7.8 | ~ 7.5 |
| MDA-MB-435 | Melanoma | ~ 7.0 | ~ 7.2 | ~ 6.8 |
| HCT-15 | Colon | ~ 6.8 | ~ 7.5 | ~ 7.1 |
| MCF7 | Breast | ~ 5.5 | ~ 7.6 | ~ 7.3 |
| OVCAR-3 | Ovarian | ~ 6.2 | ~ 7.0 | ~ 6.9 |
| A549 | Lung | ~ 5.8 | ~ 7.4 | ~ 7.0 |
This comparative analysis is vital. If our test compound shows a unique pattern of activity (i.e., it is "COMPARE negative") or is highly effective against cell lines known to be resistant to standard therapies, it may represent a novel mechanism of action and a significant therapeutic opportunity.
Part 5: Potential Mechanisms of Action for 1,3,4-Oxadiazoles
Literature and COMPARE analysis guide the subsequent mechanistic studies. The 1,3,4-oxadiazole class of compounds has been linked to several anticancer mechanisms:
-
Kinase Inhibition: Many oxadiazole derivatives have been found to inhibit protein kinases like EGFR and CDK2, which are critical for cell cycle progression and signaling.[2]
-
Enzyme Inhibition: They can target enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[2]
-
NF-κB Pathway Inhibition: Some studies have shown that oxadiazoles can induce apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells, promoting their survival.
Conclusion
This guide provides a robust, scientifically grounded framework for validating the anticancer activity of this compound. By leveraging the power of the NCI-60 cell line screen, researchers can generate a comprehensive activity profile, compare it against established and investigational agents, and form data-driven hypotheses about the compound's mechanism of action. The differential sensitivity pattern observed for closely related oxadiazole analogues suggests that this class of compounds holds significant promise. A systematic evaluation as outlined herein is the critical next step in determining the therapeutic potential of this specific molecule and advancing the development of novel oxadiazole-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 10. Doxorubicin Hydrochloride - NCI [cancer.gov]
A Comparative Analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and Doxorubicin Cytotoxicity in MCF-7 Cells
In the landscape of breast cancer research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic effects of the novel compound 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine and the well-established chemotherapeutic drug, doxorubicin, on the MCF-7 human breast cancer cell line. While direct comparative studies on this compound are emerging, this analysis synthesizes available data on structurally similar 1,3,4-oxadiazole derivatives to provide a valuable benchmark against doxorubicin.
Cytotoxicity Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various 1,3,4-oxadiazole derivatives and doxorubicin in MCF-7 cells, providing a quantitative basis for comparison.
| Compound | Concentration (µM) | Assay | Reference |
| 1,3,4-Oxadiazole Derivatives | |||
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | 0.7 ± 0.2 | MTT | [1] |
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | 1.18 ± 0.14 | TRAP-ELISA | [1] |
| (E)-3-{[5-(4-florophenyl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione | 0.81 - 11.9 | MTT | [2] |
| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative | 10.25 ± 2.5 | MTT | [3] |
| Doxorubicin | |||
| Doxorubicin | 0.25 | MTT | [4] |
| Doxorubicin | 0.75 | MTT | [4] |
Note: The IC50 values for doxorubicin can vary depending on the specific experimental conditions, including the duration of exposure.
Experimental Methodologies: Assessing Cytotoxicity
The evaluation of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or doxorubicin) and a vehicle control (such as DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of both 1,3,4-oxadiazole derivatives and doxorubicin are mediated through the induction of apoptosis, or programmed cell death. However, the specific signaling cascades they trigger can differ.
Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme that alters DNA topology, leading to DNA double-strand breaks and the activation of apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, and contributes to apoptosis.
These events converge on the activation of caspase cascades, which are the central executioners of apoptosis. Key players in doxorubicin-induced apoptosis in MCF-7 cells include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL, leading to an increased Bax/Bcl-xL ratio and subsequent activation of caspase-9 and the intrinsic apoptotic pathway.[4]
1,3,4-Oxadiazole Derivatives have been shown to induce apoptosis through various mechanisms, often targeting specific enzymes and signaling pathways.[1][5] While the precise mechanism for this compound is under investigation, related compounds have been reported to:
-
Inhibit Enzymes: Some derivatives inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[1]
-
Modulate Signaling Pathways: Certain 1,3,4-oxadiazole compounds have been shown to target signaling pathways like NF-κB, which plays a critical role in inflammation, immunity, and cell survival.[6] Inhibition of NF-κB can sensitize cancer cells to apoptosis.
The convergence of these diverse mechanisms on the activation of caspases ultimately leads to the execution of apoptosis.
Caption: Comparative signaling pathways of doxorubicin and 1,3,4-oxadiazole derivatives leading to apoptosis.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Unlocking the Potential of 1,3,4-Oxadiazoles: A Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationship (SAR) of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines reveals critical insights for the rational design of novel therapeutic agents. This guide synthesizes experimental data to illuminate how structural modifications of this privileged scaffold influence its biological activity, with a primary focus on anticancer and antimicrobial applications.
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The N-aryl-5-substituted-1,3,4-oxadiazol-2-amine core, in particular, offers two key positions for chemical modification—the N-aryl ring (R1) and the 5-position of the oxadiazole ring (R2)—allowing for the fine-tuning of its biological effects. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers in the development of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines is profoundly influenced by the nature and position of substituents on both the N-aryl and the 5-aryl/alkyl moieties. The following tables summarize the quantitative data from various studies, highlighting the impact of these substitutions on anticancer and antimicrobial efficacy.
Anticancer Activity
The anticancer activity of this class of compounds has been extensively evaluated against various cancer cell lines, most notably through the National Cancer Institute's (NCI) 60-cell line screen. The data is often presented as a Growth Percent (GP), where a lower value indicates higher activity.
| Compound ID | N-Aryl Substituent (R1) | 5-Substituent (R2) | Mean Growth Percent (GP) | Most Sensitive Cell Lines (GP) | Reference |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 | MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77) | [4][5] |
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | 78.46 | MDA-MB-435 (6.82) | [4][5] |
| 4j | 4-Bromophenyl | 3,4-Dimethoxyphenyl | >97.03 | HOP-92 (75.06), MOLT-4 (76.31) | [4] |
| 4l | 4-Bromophenyl | Ethyl | >97.03 | A498 (76.62), MALME-3M (77.96) | [4] |
| 6h | 2,4-Dimethylphenyl | 3,4,5-Trifluorophenyl | - | SNB-19 (PGI = 86.61), OVCAR-8 (PGI = 85.26), NCI-H40 (PGI = 75.99) | [6] |
| 6h | 4-Chloro-2-hydroxyphenyl | 3,4,5-Trimethoxyphenyl | - | SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), SNB-75 (PGI = 54.68) | [7] |
Key SAR Observations for Anticancer Activity:
-
Substitution on the N-aryl ring (R1): The presence of dimethyl substitution, particularly at the 2 and 4 positions, on the N-aryl ring appears to be favorable for anticancer activity.[4]
-
Substitution at the 5-position (R2): Electron-donating groups, such as methoxy and hydroxy, on a phenyl ring at the 5-position contribute to enhanced activity.[4][5] The presence of multiple methoxy groups (trimethoxy) also shows significant potency.[7] Conversely, simple alkyl groups like ethyl at this position tend to result in lower activity.[4] The introduction of fluorine atoms on the 5-phenyl ring also leads to potent compounds.[6]
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of these oxadiazole derivatives against a panel of bacterial and fungal strains. The activity is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value signifies greater potency.
| Compound ID | N-Aryl Substituent (R1) | 5-Substituent (R2) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 5b | Pyridin-2-yl-methyl | 4-Fluorophenyl | 8 | 4 | - | [8][9] |
| 5f | Pyridin-2-yl-methyl | 4-Methoxyphenyl | 32 | 64 | 4 | [8] |
| 5g | Pyridin-2-yl-methyl | 3,4-Dimethoxyphenyl | 64 | 32 | 16 | [8] |
| 6c | 4-Chloro-2-hydroxyphenyl | 4-Nitrophenyl | 8 | 8 | - | [7] |
| 1b, 1e, 1g | Unsubstituted amine | Various aryl | 4-64 (against S. faecalis, MSSA, MRSA) | - | - | [10] |
| 2g | Unsubstituted amine | Aryl | - | - | 8 | [10] |
Key SAR Observations for Antimicrobial Activity:
-
Substitution on the N-aryl ring (R1): The introduction of a pyridin-2-yl-methyl group at the amino position has been explored, showing that further substitutions on the 5-aryl ring are crucial for activity.[8][9]
-
Substitution at the 5-position (R2): For antibacterial activity, electron-withdrawing groups such as fluoro and chloro on the 5-phenyl ring appear to enhance potency more than electron-releasing groups like methoxy.[8] In contrast, for antifungal activity, electron-donating groups like methoxy seem to be more favorable.[8] The presence of a nitro group also confers good antibacterial activity.[7]
Experimental Protocols
The evaluation of the biological activities of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines relies on standardized experimental protocols.
In Vitro Anticancer Activity Screening
The primary method cited for determining anticancer efficacy is the NCI-60 cell line screening protocol .[4][5][8]
-
Cell Lines: The assay utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Drug Concentration: Compounds are initially tested at a single high dose (typically 10⁻⁵ M).[4]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability by measuring protein content.
-
Data Analysis: Results are reported as the percentage of growth inhibition (PGI) or growth percent (GP). A GP value of 100 indicates no inhibition, while a value of 0 represents total growth inhibition.
Antimicrobial Susceptibility Testing
The antimicrobial activity is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[7][8]
-
Microorganism Preparation: Standardized inoculums of bacterial or fungal strains are prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Relationship
The following diagrams, generated using the DOT language, illustrate the key SAR findings and a general experimental workflow.
Caption: Key substituents influencing anticancer activity.
Caption: Key substituents influencing antimicrobial activity.
Caption: General workflow for SAR studies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Accelerated Path to 1,3,4-Oxadiazoles: A Comparative Guide to Microwave Irradiation and Conventional Heating
For researchers, scientists, and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of innovation. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The drive for faster, more efficient, and environmentally benign synthetic methodologies has led to a critical evaluation of our most fundamental laboratory tool: heat. This guide provides an in-depth comparison of conventional heating versus microwave irradiation for the synthesis of 1,3,4-oxadiazoles, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Dichotomy of Heat: Understanding the Fundamentals
At its core, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. This transformation requires an energy input to overcome the activation barrier of the reaction. The manner in which this energy is delivered is the fundamental difference between conventional heating and microwave irradiation.
Conventional Heating: A Surface-Level Approach
Traditional laboratory heating, typically employing an oil bath or heating mantle, relies on conduction. Heat is transferred from the source to the exterior of the reaction vessel and then conducted through the vessel walls to the solvent and, finally, to the reactants. This process is inherently inefficient and can lead to uneven heating, with the vessel walls being significantly hotter than the bulk of the reaction mixture. This can result in the formation of impurities and byproducts, complicating purification and reducing yields.
Microwave Irradiation: A Volumetric Revolution
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules (solvents and reactants) to absorb microwave energy and convert it into heat.[3] This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. The rapidly oscillating electric field of the microwaves causes polar molecules to constantly reorient, generating heat through molecular friction. This results in rapid, uniform, and volumetric heating of the entire reaction mixture, often leading to a significant reduction in reaction times and an increase in product yields and purity.[3][4]
Head-to-Head: A Quantitative Comparison
The advantages of microwave irradiation are not merely theoretical. A survey of the literature provides compelling quantitative data demonstrating the superior efficiency of MAOS for the synthesis of 1,3,4-oxadiazoles.
| Product | Conventional Heating | Microwave Irradiation | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Time: 5-9 hoursYield: 63-81% | Time: 6-15 minutesYield: 79-92% | --INVALID-LINK-- |
| 2-Amino-5-substituted-phenyl-1,3,4-oxadiazoles | Time: 25-30 minutesYield: 60-74% | Time: 15-20 secondsYield: 77-92% | --INVALID-LINK-- |
| [5][6]Triazolo[3,4-b][6][7]oxadiazoles | Time: >12 hoursYield: ~9% | Time: 10 minutesYield: 29% | --INVALID-LINK-- |
The "Why": Mechanistic Insights into Accelerated Synthesis
The dramatic rate enhancements observed in microwave-assisted synthesis of 1,3,4-oxadiazoles can be attributed to more than just rapid heating. The uniform and instantaneous nature of microwave heating minimizes the formation of thermal decomposition products and side reactions that can occur with the uneven heating of conventional methods.[4]
Furthermore, while the existence of "non-thermal" microwave effects is a subject of ongoing debate, it is hypothesized that the oscillating electromagnetic field can influence the transition state of polar reactions, such as the cyclodehydration step in oxadiazole formation. This interaction may lower the activation energy of the reaction, contributing to the observed rate enhancements beyond a purely thermal effect.
In the Lab: A Practical Guide to Synthesis
To provide a tangible comparison, we present detailed protocols for the synthesis of a representative 2,5-disubstituted-1,3,4-oxadiazole, 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, using both conventional and microwave-assisted methods.
General Synthetic Scheme
References
- 1. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. wjarr.com [wjarr.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Isomers as Anticancer Agents
An Objective Analysis for Researchers and Drug Development Professionals
The oxadiazole scaffold, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a prominent feature in many compounds with significant pharmacological activities. Among its isomers, the 1,3,4- and 1,2,4-oxadiazoles have garnered substantial interest in oncology research for their potent anticancer properties.[1][2] These activities often stem from their ability to inhibit various enzymes, growth factors, and kinases crucial for tumor progression.[1][3][4] This guide provides a head-to-head comparison of these two key isomers, presenting quantitative data from comparative studies, detailing experimental protocols, and visualizing relevant biological pathways to inform future drug design and development.
While direct isomeric comparisons are limited in the literature, a study by Tripathi and colleagues provides valuable insights by evaluating both 1,2,4- and 1,3,4-oxadiazole derivatives synthesized from caffeic and ferulic acid against a panel of cancer cell lines. This analysis will focus on the most potent compounds from each isomeric class identified in that study: a 1,2,4-oxadiazole derivative (Compound 1) and a 1,3,4-oxadiazole derivative (Compound 5).
Comparative Cytotoxicity Data
The in vitro anticancer activity of the lead 1,2,4- and 1,3,4-oxadiazole compounds was assessed against a panel of human cancer cell lines, with cytotoxicity measured by determining the IC50 values. The data reveals that while both isomers exhibit potent anticancer activity, their efficacy varies across different cancer types.
| Compound ID | Oxadiazole Isomer | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | 1,2,4-Oxadiazole | U87 | Glioblastoma | 35.1 |
| T98G | Glioblastoma | 34.4 | ||
| LN229 | Glioblastoma | 37.9 | ||
| SKOV3 | Ovarian Cancer | 14.2 | ||
| MCF7 | Breast Cancer | 30.9 | ||
| A549 | Lung Cancer | 18.3 | ||
| Compound 5 | 1,3,4-Oxadiazole | U87 | Glioblastoma | 35.0 (approx.) |
| T98G | Glioblastoma | 35.0 (approx.) | ||
| LN229 | Glioblastoma | 35.0 (approx.) | ||
| SKOV3 | Ovarian Cancer | Not Reported | ||
| MCF7 | Breast Cancer | Not Reported | ||
| A549 | Lung Cancer | Not Reported |
Data extracted from a study by Tripathi et al., which evaluated a series of novel oxadiazole derivatives.[5] It is important to note that while Compound 1 and Compound 5 were the most promising of their respective classes in this study, they are not direct structural isomers.
General Anticancer Potential of Oxadiazole Isomers
Beyond a single study, broader research highlights the therapeutic promise of both scaffolds. Numerous 1,3,4-oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the potency of reference drugs like 5-fluorouracil and cisplatin.[3][6] Similarly, derivatives of 1,2,4-oxadiazole have also shown considerable anticancer effects.[5]
Mechanisms of Action and Signaling Pathways
The anticancer effects of oxadiazole derivatives are attributed to their interaction with a variety of molecular targets. Both 1,3,4- and 1,2,4-oxadiazole-containing compounds have been reported to function as inhibitors of key players in cancer cell proliferation and survival.
1,3,4-Oxadiazole Derivatives:
-
Enzyme Inhibition: These compounds are known to inhibit enzymes such as histone deacetylases (HDAC), telomerase, and thymidylate synthase.[3][4]
-
Growth Factor Inhibition: They can target growth factor signaling, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[2]
-
Signaling Pathway Modulation: Some 1,3,4-oxadiazoles exert their effects by targeting the NF-κB signaling pathway.[1]
1,2,4-Oxadiazole Derivatives:
-
EGFR Inhibition: Certain hybrids incorporating both 1,2,4- and 1,3,4-oxadiazole moieties have shown potent anticancer effects by inhibiting EGFR.[7]
-
PI3K/Akt/mTOR Pathway: This critical survival pathway is another target for 1,2,4-oxadiazole derivatives.[8]
-
p53 Upregulation: Some derivatives can suppress tumors by stabilizing the p53 protein.[8]
Below is a generalized representation of a signaling pathway commonly targeted by oxadiazole anticancer agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. The following are standard protocols for key assays used in the evaluation of these anticancer agents.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the oxadiazole compounds. A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[5]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
Both 1,3,4- and 1,2,4-oxadiazole isomers represent highly promising scaffolds for the development of novel anticancer agents. The available data suggests that their efficacy is often dependent on the specific substitutions on the core ring and the type of cancer being targeted. While the 1,3,4-oxadiazole ring is extensively studied and has shown broad-spectrum anticancer activity,[2][3][9] emerging research on 1,2,4-oxadiazole derivatives indicates they are also potent cytotoxic agents.[5]
The development of new derivatives should consider the structure-activity relationships for each isomer to optimize potency and selectivity. Further head-to-head comparative studies of structurally analogous isomers are warranted to more definitively delineate the advantages of each scaffold and to guide the rational design of next-generation oxadiazole-based cancer therapeutics.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Reproducibility of In Vivo Antitumor Effects: A Comparative Guide to Animal Models
For researchers, scientists, and drug development professionals, the choice of an appropriate animal model is a critical decision that significantly impacts the reproducibility and translational relevance of in vivo antitumor efficacy studies. This guide provides an objective comparison of three widely used preclinical cancer models—Patient-Derived Xenografts (PDX), Cell Line-Derived Xenografts (CDX), and Syngeneic models—supported by experimental data and detailed protocols.
The challenge of translating preclinical findings into successful clinical outcomes is a persistent hurdle in oncology drug development. A significant factor contributing to this translational gap is the variability and limited clinical relevance of some preclinical models.[1][2] This guide aims to equip researchers with the necessary information to select the most suitable in vivo model for their specific research questions, thereby enhancing the reproducibility and predictive power of their studies.
Comparing the Landscape of In Vivo Cancer Models
The three main types of rodent models used in preclinical oncology research each possess distinct characteristics, advantages, and limitations.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice.[3] CDX models are known for their high reproducibility, rapid tumor growth, and cost-effectiveness, making them suitable for large-scale initial drug screenings.[3][4] However, a major drawback is that the long-term in vitro culture of cell lines can lead to genetic drift and a lack of the heterogeneity observed in patient tumors.[5]
-
Patient-Derived Xenograft (PDX) Models: In PDX models, tumor fragments from a patient are directly implanted into immunodeficient mice.[6] These models are considered to better recapitulate the heterogeneity, genetic landscape, and tumor microenvironment of the original human tumor, offering a more accurate platform for assessing therapeutic response.[7][8] However, PDX models are more time-consuming and expensive to establish and can exhibit variability in tumor take rates.[4]
-
Syngeneic Models: These models involve the transplantation of tumor cell lines into immunocompetent mice of the same genetic background.[9] A key advantage of syngeneic models is the presence of a fully functional immune system, making them indispensable for evaluating immunotherapies.[9] A limitation is the use of murine tumor cells, which may not fully mirror the complexities of human cancers.[4]
Quantitative Comparison of Antitumor Efficacy
The choice of animal model can significantly influence the observed antitumor efficacy of a therapeutic agent. The following tables summarize quantitative data from studies comparing the effects of standard-of-care anticancer drugs in different models.
Table 1: Comparative Efficacy of Paclitaxel in Breast Cancer Models
| Animal Model | Cell Line/Tumor Type | Paclitaxel Dosage | Tumor Growth Inhibition (TGI) | Reference |
| CDX | MCF-7 (Human Breast Adenocarcinoma) | 20 mg/kg | 65% | [10] |
| PDX | ER+/PR+/HER2- Breast Cancer | 20 mg/kg | 85% (in responsive PDX) | [11] |
| PDX | Triple-Negative Breast Cancer | 20 mg/kg | 40% (in less responsive PDX) | [11] |
Note: Data is compiled from multiple sources for illustrative comparison. TGI values can vary based on specific experimental conditions.
Table 2: Comparative Efficacy of Cetuximab in Colorectal Cancer Models
| Animal Model | Cell Line/Tumor Type | Cetuximab Dosage | Response Rate (Partial/Complete) | Reference |
| CDX | HT29 (Human Colorectal Adenocarcinoma, KRAS wild-type) | 30 mg/kg | Significant tumor growth suppression | [12] |
| PDX | KRAS wild-type Colorectal Cancer | 30 mg/kg | 74% (Stable Disease or Partial Response) | [13] |
| PDX | KRAS mutant Colorectal Cancer | 30 mg/kg | 24% (Stable Disease or Partial Response) | [13] |
Note: Response rates in PDX models often show greater heterogeneity, reflecting the diversity of the patient population.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validity of in vivo studies. Below are generalized protocols for establishing the three major types of animal models.
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer) in the appropriate medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 106 cells/100 µL. Keep the cell suspension on ice.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width2 x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Initiate treatment as per the study design.[14]
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Model
-
Tumor Fragment Preparation: Obtain fresh tumor tissue from a patient. In a sterile environment, dissect the tumor into small fragments (approximately 3x3x3 mm).
-
Animal Implantation: Anesthetize immunocompromised mice (e.g., NOD/SCID). Make a small incision on the flank and create a subcutaneous pocket. Implant a tumor fragment into the pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Tumor Growth Monitoring: Monitor the mice for tumor engraftment and growth. This can take several weeks to months.
-
Passaging: Once the tumor reaches a substantial size (e.g., >1000 mm³), it can be excised and passaged into new cohorts of mice for expansion and subsequent efficacy studies.[6]
Protocol 3: Establishment of a Syngeneic Tumor Model for Immunotherapy Studies
-
Cell Culture: Culture a murine cancer cell line (e.g., CT26 for colon cancer) that is syngeneic to the chosen immunocompetent mouse strain (e.g., BALB/c).
-
Cell Preparation: Prepare a single-cell suspension of the tumor cells in sterile PBS at the desired concentration (e.g., 2 x 105 cells/mouse).
-
Animal Implantation: Subcutaneously inject the tumor cell suspension into the flank of the immunocompetent mice.
-
Tumor Growth and Treatment: Monitor tumor growth. Once tumors are established, randomize mice and begin treatment with the investigational immunotherapy (e.g., anti-PD-1 antibody).
-
Immune Cell Analysis: At the end of the study, tumors and lymphoid organs can be harvested to analyze the immune cell infiltrate and systemic immune responses using techniques like flow cytometry.[15][16]
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding and reproducing complex studies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fredhutch.org [fredhutch.org]
- 7. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. pnas.org [pnas.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS‐mutated colorectal cancer patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. benchchem.com [benchchem.com]
Benchmarking inhibitory activity against known commercial inhibitors
A Researcher's Guide to Benchmarking EGFR Kinase Inhibitors
This guide provides a framework for comparing the inhibitory activity of novel compounds against established commercial Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of potential cancer therapeutics.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a prominent target for therapeutic intervention.[2] This has led to the development of numerous small-molecule EGFR tyrosine kinase inhibitors (TKIs).
This guide uses EGFR as a case study to demonstrate how to benchmark a new chemical entity against commercially available inhibitors such as Gefitinib, Erlotinib, Afatinib, and Osimertinib.
Quantitative Performance Comparison: Inhibitory Potency (IC₅₀)
A primary metric for an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀), which measures the concentration required to inhibit 50% of the target kinase's activity.[3] Lower IC₅₀ values indicate higher potency. The table below summarizes reported in vitro IC₅₀ values for several commercial EGFR inhibitors against wild-type (WT) EGFR and common mutant forms.
Table 1: In Vitro IC₅₀ Values of Commercial EGFR Inhibitors
| Inhibitor | Generation | Target EGFR Status | IC₅₀ (nM) |
| Gefitinib | 1st (Reversible) | EGFR WT | 18.2[4] |
| EGFR L858R | 75[5] | ||
| EGFR ex19del | ~2-10 | ||
| Erlotinib | 1st (Reversible) | EGFR WT | 2[6] |
| EGFR L858R | 12[7] | ||
| EGFR ex19del | 7[7] | ||
| Afatinib | 2nd (Irreversible) | EGFR WT | 0.5[6] |
| EGFR L858R | 0.4[6] | ||
| EGFR L858R/T790M | 10[6] | ||
| HER2 | 14[8] | ||
| Osimertinib | 3rd (Irreversible) | EGFR WT | 57.8[4] |
| EGFR L858R/T790M | 5[7] | ||
| EGFR ex19del/T790M | 13[7] |
Note: IC₅₀ values can vary based on specific assay conditions. For direct comparison, assays should be performed under identical conditions.
Experimental Protocols
Detailed and consistent methodologies are critical for generating comparable data. Below are standard protocols for key assays used to characterize EGFR inhibitors.
In Vitro EGFR Kinase Assay (Luminescent)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase by quantifying ATP consumption.
Materials:
-
Recombinant human EGFR enzyme (WT or mutant)
-
Kinase substrate (e.g., a synthetic peptide like Y12-Sox)[9]
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MnCl₂, 1 mM DTT)[10]
-
Test compound and commercial inhibitors
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[11]
-
Reaction Setup : Add the diluted inhibitor or vehicle (DMSO for control) to the wells of the assay plate.
-
Enzyme Addition : Add a master mix containing the EGFR enzyme and substrate to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[3]
-
Reaction Initiation : Initiate the kinase reaction by adding the ATP solution to all wells.[11]
-
Incubation : Cover the plate and incubate at 30°C for 60 minutes.[11]
-
Signal Generation : Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. After a 40-minute incubation, add a Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.[11]
-
Data Acquisition : After a final 30-60 minute incubation, measure the luminescence using a microplate reader.[11]
-
Data Analysis : Subtract the background luminescence (no enzyme control). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
Cell Viability Assay (MTT)
This cell-based assay assesses the inhibitor's effect on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Materials:
-
Cancer cell line with known EGFR status (e.g., A431 for EGFR WT, H1975 for L858R/T790M mutation).[4][9]
-
Cell culture medium and supplements
-
Test compound and commercial inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[11]
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compound or benchmark inhibitors. Include vehicle-treated controls.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[9]
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[3]
Visualizations
EGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical EGFR signaling pathway, which involves multiple downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that drive cell proliferation and survival.[12] EGFR TKIs act by competitively binding to the ATP-binding site within the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream signals.[11]
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Workflow for Inhibitor Benchmarking
A systematic workflow is essential for evaluating and comparing kinase inhibitors. The process begins with in vitro biochemical assays to determine direct potency and selectivity, followed by cell-based assays to assess cellular potency and pathway engagement.
Caption: General workflow for benchmarking kinase inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ClinPGx [clinpgx.org]
Isosteric Replacement of the 3-Methylphenyl Group in 1,3,4-Oxadiazole Compounds: A Comparative Analysis
The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5] The substituents at the 2- and 5-positions of the oxadiazole ring play a crucial role in modulating the biological activity of these compounds.
The 3-methylphenyl group is a common substituent in many active 1,3,4-oxadiazole derivatives. Isosteric replacement is a key strategy in drug design to optimize physicochemical properties, improve potency, selectivity, and metabolic stability, and reduce toxicity. Common isosteres for a methyl group include halogens (e.g., chloro), and for the phenyl ring, various heteroaromatic rings (e.g., pyridyl, thienyl) are often employed.
Despite the logical medicinal chemistry approach of exploring isosteric replacements for the 3-methylphenyl group, dedicated studies providing a head-to-head comparison of such analogs on a consistent 1,3,4-oxadiazole core scaffold are not apparent in the current body of scientific literature. Existing research tends to focus on broader SAR studies, evaluating a diverse range of substitutions at various positions of the phenyl ring or introducing different aromatic and heteroaromatic systems without a specific focus on the isosterism of the 3-methylphenyl group.
The Path Forward: A Call for Direct Comparative Studies
The absence of direct comparative data underscores a significant opportunity for future research in the field of medicinal chemistry. A systematic study involving the synthesis of a series of 1,3,4-oxadiazole compounds, with one position consistently bearing a 3-methylphenyl group and its isosteres (e.g., 3-chlorophenyl, 3-methoxyphenyl, pyridin-3-yl, thiophen-3-yl), would be of immense value.
Such a study would involve a clear synthetic pathway to the target compounds, followed by a comprehensive biological evaluation using a standardized set of assays. This would allow for a direct and objective comparison of the impact of each isosteric replacement on the target biological activity.
Conceptual Experimental Workflow for a Comparative Study
To address this knowledge gap, a hypothetical experimental workflow for a comprehensive isosteric replacement study is proposed below. This workflow outlines the necessary steps to generate the comparative data that is currently lacking.
Caption: Conceptual workflow for a systematic isosteric replacement study.
Conclusion
References
Safety Operating Guide
Safe Disposal of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the disposal of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, a compound often used in medicinal chemistry and materials science. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Key Hazards:
-
Harmful if swallowed: May cause adverse health effects if ingested.[1][2][3]
-
Skin and Eye Irritation: Can cause irritation upon contact with skin and serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical into drains or regular trash.
-
Waste Identification and Collection:
-
Collect waste material in a clearly labeled, sealable container.[1]
-
The container should be clean, dry, and compatible with the chemical.
-
Label the container with the full chemical name: "this compound".
-
-
Storage:
-
Disposal:
-
Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1][6]
-
This must be done in accordance with all local, regional, and national regulations.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved waste disposal vendors.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control Contact: Wear appropriate PPE to avoid personal contact with the spilled material.[1]
-
Cleanup:
-
Prevent Environmental Contamination: Prevent the spilled material from entering drains or water courses.[1]
Quantitative Data Summary
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4)[2][3] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4)[1][3] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[1][2][4] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[1][2][4] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4)[1][3] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[1][2] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. 5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine [cymitquimica.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Essential Safety and Operational Guide for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
This guide provides immediate, essential safety and logistical information for handling 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine. The procedures outlined are based on the hazardous properties of structurally similar compounds and are designed to ensure the safe management of this chemical in a laboratory setting for researchers, scientists, and drug development professionals.
Hazard Summary:
Based on data from analogous compounds, this compound is presumed to have the following hazards:
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE for different laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over lab coat, double-gloving (nitrile), closed-toe shoes.[5] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and chemical-resistant boots.[5] | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Safe Handling Workflow
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a controlled laboratory environment.
-
Preparation and Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Verify that all necessary PPE is available and in good condition.
-
-
Handling:
-
Experimental Procedures:
-
When weighing the compound, do so in a ventilated balance enclosure or a chemical fume hood to control dust.
-
For reactions, use closed systems whenever possible.
-
If heating, do so in a well-ventilated area and monitor for any potential aerosol generation.
-
-
Decontamination:
-
Wipe down the work area with an appropriate solvent and then soap and water after work is complete.
-
Decontaminate all equipment used.
-
Contaminated clothing should be laundered separately before reuse.[1]
-
Experimental Workflow Diagram
Caption: Workflow for safe handling from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Storage:
-
Disposal:
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
